Guanabenz hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.ClH/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;/h1-4H,(H4,11,12,14);1H/b13-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWWUUPHJRAOMZ-GAYQJXMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177684 | |
| Record name | Guanabenz hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23113-43-1 | |
| Record name | Guanabenz hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023113431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanabenz hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Guanabenz Hydrochloride's Mechanism of Action in Neurodegeneration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guanabenz, an α2-adrenergic agonist historically approved for hypertension, has emerged as a significant modulator of the Integrated Stress Response (ISR), a crucial cellular pathway implicated in numerous neurodegenerative diseases. This guide delineates the core mechanism of guanabenz, focusing on its role in mitigating proteotoxicity, a common hallmark of conditions such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Alzheimer's Disease (AD). By selectively inhibiting the GADD34-PP1c phosphatase complex, guanabenz prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a therapeutic attenuation of protein synthesis and the preferential translation of key neuroprotective factors. This document provides a comprehensive overview of the signaling pathways, experimental validation, and quantitative data supporting guanabenz's neuroprotective potential.
The Integrated Stress Response (ISR) in Neurodegeneration
Neurodegenerative diseases are frequently characterized by the accumulation of misfolded or aggregated proteins, which triggers chronic stress in the endoplasmic reticulum (ER), a primary site for protein folding.[1][2][3] This condition, known as ER stress, activates the Unfolded Protein Response (UPR), a major branch of the broader Integrated Stress Response (ISR).[1][3]
The ISR is a conserved signaling network that cells activate in response to various stressors to restore homeostasis.[4][5] A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of several kinases (e.g., PERK, GCN2, PKR, HRI).[6][7][8] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis by inhibiting its guanine nucleotide exchange factor, eIF2B.[7][9] This reduction in protein translation alleviates the burden on the protein-folding machinery.
However, while reducing the overall protein load, p-eIF2α paradoxically allows for the preferential translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6][10] ATF4, in turn, upregulates genes involved in stress resolution. A key ATF4 target is the GADD34 gene (also known as PPP1R15A).[6] GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2α, thus forming a negative feedback loop to terminate the ISR and resume protein synthesis.[6][11]
In the context of chronic neurodegeneration, this feedback loop can become detrimental. The persistent accumulation of misfolded proteins leads to sustained ISR activation, which, while initially protective, can eventually trigger apoptosis through downstream effectors like CHOP.[12]
Core Mechanism of Action of Guanabenz
Guanabenz's neuroprotective effects are primarily attributed to its ability to modulate the ISR, independent of its well-known α2-adrenergic activity.[10] The core mechanism involves the selective inhibition of the stress-induced GADD34:PP1c phosphatase complex.[1][3]
-
Binding to GADD34: Guanabenz directly binds to the GADD34 regulatory subunit.[10] This interaction prevents GADD34 from effectively recruiting PP1c.[6]
-
Inhibition of eIF2α Dephosphorylation: By disrupting the GADD34:PP1c complex, guanabenz inhibits the stress-induced dephosphorylation of p-eIF2α.[1][6][13] This action prolongs the phosphorylation state of eIF2α. It's important to note that guanabenz is selective for the GADD34-containing complex and does not affect the constitutive eIF2α phosphatase subunit, CReP (PPP1R15B), thereby avoiding a complete and potentially lethal shutdown of protein synthesis.[3][11]
-
Therapeutic Consequences: The sustained p-eIF2α levels lead to two key outcomes:
-
Prolonged Attenuation of Protein Synthesis: This reduces the load of newly synthesized proteins entering the already-stressed ER, providing the cell with more time to clear misfolded protein aggregates.[6]
-
Enhanced ATF4 Translation: The continued presence of p-eIF2α ensures the sustained translation of ATF4, which upregulates neuroprotective pathways.[10][14]
-
Caption: Core mechanism of Guanabenz on the Integrated Stress Response.
Disease-Specific Mechanisms and Efficacy
Parkinson's Disease (PD)
In PD models, a key mechanism involves the protein parkin, the loss of which is a central pathogenic event.[10][14] Studies have shown that guanabenz can be neuroprotective by boosting parkin levels.[10]
-
Mechanism: Guanabenz-mediated enhancement of p-eIF2α leads to increased ATF4 expression.[10][14] ATF4, in turn, promotes the expression of parkin.[10] This upregulation of parkin is essential for the neuroprotective effects observed, as silencing either ATF4 or parkin abolishes the beneficial effects of guanabenz against neurotoxins like 6-hydroxydopamine (6-OHDA).[10][14]
-
Evidence: Guanabenz attenuates 6-OHDA-induced cell death in differentiated PC12 cells, primary ventral midbrain dopaminergic neurons, and in the substantia nigra of mice.[10][14]
Amyotrophic Lateral Sclerosis (ALS)
ALS is characterized by the accumulation of misfolded proteins such as mutant superoxide dismutase 1 (SOD1) and TDP-43.[1][15] Guanabenz has been investigated for its potential to clear these toxic aggregates.
-
Mechanism: By enhancing the UPR pathway through GADD34 inhibition, guanabenz is proposed to reduce the accumulation of misfolded SOD1 and other aggregates, thereby protecting motor neurons.[2][15] In SOD1 G93A mice, guanabenz treatment increased levels of p-eIF2α and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic ER stress marker CHOP.[12]
-
Evidence: Preclinical results have been mixed. Some studies in SOD1 mouse models reported that guanabenz delayed disease onset, improved motor performance, and extended lifespan.[2][12] However, other rigorous studies found that guanabenz accelerated disease progression.[10][16] A Phase 2 clinical trial (ProMISe) in ALS patients did not meet its primary endpoint for the overall population but suggested a potential benefit in slowing disease progression for patients with bulbar onset.[17][18][19] However, significant side effects related to its α2-adrenergic activity, such as hypotension, limited its tolerability.[19]
Alzheimer's Disease (AD) and Other Conditions
Guanabenz has also shown promise in models of other neurodegenerative conditions.
-
Alzheimer's Disease: In cellular and rat models of AD, guanabenz treatment protected against key pathological markers, including tau phosphorylation and amyloid precursor protein levels.[20][21] It also attenuated associated oxidative stress, mitochondrial dysfunction, and apoptosis.[20][21]
-
Prion Diseases: Guanabenz has been shown to be effective in promoting the clearance of misfolded prion protein (PrPsc) and prolonging survival in prion-infected mice, an effect attributed to its inhibition of GADD34.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Guanabenz in Neurodegeneration Models
| Model System | Disease Modeled | Guanabenz Concentration/Dose | Key Quantitative Outcomes | Reference(s) |
| Differentiated PC12 Cells | Parkinson's Disease | 1 µM | Increased p-eIF2α, ATF4, and parkin levels; protected against 6-OHDA toxicity. | [10] |
| Primary Cortical Neurons | General Neurodegeneration | 1 µM | Limited camptothecin-induced neuronal death in an ATF4- and parkin-dependent manner. | [10][14] |
| SOD1 G93A Mice | ALS | 5 mg/kg/day | Delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss in female mice. | [12] |
| 3T3 Fibroblasts | Cellular Stress | 5 µM and 10 µM | Significantly increased relative levels of p-eIF2α after 8 hours of treatment. | [22] |
| Vanishing White Matter Mice | Vanishing White Matter | 4.5 mg/kg/day | Reduced eIF2α phosphorylation by ~51% and diminished overexpression of CHOP and Trib3. | [9] |
Table 2: Summary of Phase 2 "ProMISe" Clinical Trial in ALS
| Parameter | Details | Reference(s) |
| Study Design | Multicentre, randomized, double-blind, futility design. | [17][18][23] |
| Patient Population | 201 patients with sporadic or familial ALS. | [18][23] |
| Treatment Arms | Guanabenz (16, 32, or 64 mg twice daily) + Riluzole vs. Placebo + Riluzole. | [18][19] |
| Primary Outcome | Proportion of patients progressing to a higher disease stage (MITOS system) at 6 months. | [18][23] |
| Key Findings | - Overall, the trial did not show a significant reduction in disease progression. - A potential therapeutic effect was observed in the subgroup of patients with bulbar onset at the 32 mg and 64 mg doses.[18][19] - Significant tolerability issues due to α2-adrenergic side effects (e.g., hypotension, drowsiness).[19] | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of common protocols used to investigate guanabenz's mechanism.
Cell Culture and Treatment
-
Cell Lines: Differentiated rat pheochromocytoma (PC12) cells are commonly used as a model for dopaminergic neurons. Primary cultures of ventral midbrain or cortical neurons are used for higher translational relevance.
-
Induction of Stress:
-
Guanabenz Treatment: Guanabenz hydrochloride is dissolved (e.g., in water or DMSO) and applied to cell cultures at concentrations typically ranging from 0.5 µM to 10 µM.[10][22]
Western Blotting for Protein Analysis
-
Objective: To quantify changes in the levels of total and phosphorylated proteins in the ISR pathway.
-
Procedure:
-
Lysate Preparation: Cells or tissues are lysed in RIPA buffer with phosphatase and protease inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies overnight (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-parkin, anti-GADD34, anti-CHOP).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification relative to a loading control (e.g., β-actin or GAPDH).[12]
-
Caption: A typical experimental workflow for Western Blotting analysis.
Animal Models
-
ALS Model: The SOD1 G93A transgenic mouse is a widely used model that develops progressive motor neuron disease. Guanabenz is typically administered via oral gavage or in drinking water.[2][12] Outcome measures include survival, disease onset (e.g., hindlimb paralysis), motor performance (e.g., rotarod test), and post-mortem analysis of motor neuron loss in the spinal cord.[12]
-
PD Model: The intrastriatal injection of 6-OHDA in mice or rats is used to create a unilateral lesion of the nigrostriatal pathway. Guanabenz is administered (e.g., intraperitoneally) and neuroprotection is assessed by quantifying the survival of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase (TH) immunohistochemistry.[10]
Logical Relationships and Therapeutic Strategy
The therapeutic rationale for guanabenz is based on modulating a cellular stress response that has become maladaptive. By intervening at a key regulatory node (GADD34), guanabenz aims to recalibrate the ISR from a pro-death to a pro-survival pathway.
Caption: Logical flow from disease pathology to Guanabenz intervention.
Conclusion and Future Directions
This compound acts as a neuroprotective agent by strategically intervening in the Integrated Stress Response. Its core mechanism—the selective inhibition of the GADD34:PP1c complex—prolongs eIF2α phosphorylation, thereby reducing the proteotoxic load and upregulating pro-survival factors like ATF4 and parkin. This mechanism has demonstrated therapeutic potential across multiple models of neurodegeneration, including Parkinson's, ALS, and Alzheimer's disease.
Despite this promising mechanism, the clinical utility of guanabenz itself is hampered by its α2-adrenergic agonist activity, which leads to dose-limiting side effects such as hypotension and sedation.[10][19] The mixed results in ALS preclinical models and the modest outcomes in clinical trials highlight the complexity of translating this mechanism into effective therapy.
Future research is focused on developing derivatives of guanabenz, such as sephin1, that retain the GADD34-inhibitory activity but are devoid of the α2-adrenergic effects.[7] These next-generation ISR modulators may offer a more tolerable and potent therapeutic strategy, validating the targeting of the GADD34:PP1c phosphatase complex as a promising approach to combatting neurodegenerative diseases.
References
- 1. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein synthesis modulation as a therapeutic approach for amyotrophic lateral sclerosis and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of protein homeostasis in neurodegenerative diseases: the role of coding and non-coding genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting the Integrated Stress Response in Cancer Therapy [frontiersin.org]
- 14. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 17. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz [frontiersin.org]
- 19. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
- 20. RETRACTED ARTICLE: Guanabenz mitigates theneuropathological alterations and cell death in Alzheimer’s disease - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
Guanabenz as an Alpha-2 Adrenergic Agonist in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanabenz is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent. Its mechanism of action in the central nervous system (CNS) extends beyond its effects on blood pressure, involving the modulation of sympathetic outflow and, as more recent research has revealed, a significant role in the integrated stress response (ISR). This technical guide provides an in-depth overview of the core pharmacology of Guanabenz, focusing on its function as an alpha-2 adrenergic agonist within the CNS. It details its signaling pathways, presents quantitative pharmacological data, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and experimental utility of Guanabenz.
Introduction
Guanabenz (2,6-dichlorobenzylidene aminoguanidine acetate) is an orally bioavailable small molecule that readily crosses the blood-brain barrier. Its primary pharmacological classification is a centrally acting alpha-2 adrenergic agonist. By stimulating alpha-2 adrenergic receptors in the brainstem, Guanabenz inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow from the CNS to the peripheral circulatory system. This action results in decreased peripheral resistance, a slowed heart rate, and a subsequent lowering of blood pressure.
Beyond its well-established role in hypertension, recent studies have uncovered a novel mechanism of action for Guanabenz involving the integrated stress response (ISR), a cellular pathway activated by various stressors to maintain homeostasis. Guanabenz has been shown to enhance the ISR by inhibiting the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This dual mechanism of action, targeting both adrenergic signaling and cellular stress responses, has expanded the research interest in Guanabenz for potential applications in neurodegenerative diseases and other conditions involving cellular stress.
Mechanism of Action in the CNS
Alpha-2 Adrenergic Agonism
Guanabenz acts as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. In the CNS, these receptors are predominantly of the α2A and α2C subtypes. The stimulation of these receptors in the brainstem, particularly in the locus coeruleus and nucleus of the solitary tract, is central to its sympatholytic effects.
The signaling cascade initiated by Guanabenz binding to alpha-2 adrenergic receptors involves:
-
Receptor Activation: Guanabenz binds to and activates the alpha-2 adrenergic receptor.
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the inhibitory G-protein (Gi).
-
Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effects: The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. This, in turn, modulates the activity of various ion channels and other effector proteins, ultimately resulting in neuronal hyperpolarization and a reduction in norepinephrine release from presynaptic terminals.
Modulation of the Integrated Stress Response (ISR)
A growing body of evidence indicates that Guanabenz also functions as a modulator of the ISR. This pathway is a critical cellular response to various stressors, such as protein misfolding in the endoplasmic reticulum (ER stress). A key event in the ISR is the phosphorylation of eIF2α, which leads to a transient reduction in global protein synthesis, allowing the cell to cope with the stress.
Guanabenz enhances the ISR by:
-
Inhibition of GADD34: Guanabenz has been shown to inhibit the Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.
-
Inhibition of PP1c: GADD34 acts as a regulatory subunit for Protein Phosphatase 1 (PP1), recruiting its catalytic subunit (PP1c) to dephosphorylate eIF2α. By interfering with the GADD34-PP1c complex, Guanabenz prevents the dephosphorylation of eIF2α.
-
Prolonged eIF2α Phosphorylation: This inhibition results in sustained levels of phosphorylated eIF2α (p-eIF2α), which prolongs the attenuation of protein synthesis. This can be protective in conditions of chronic cellular stress by preventing the accumulation of misfolded proteins.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for Guanabenz from various studies.
| Parameter | Value | Species/System | Receptor/Target | Reference |
| Ki | 3.2 ± 0.4 nM | Rat | α2-Adrenoceptor | |
| Ki | 253.3 ± 2.8 nM | Rat | α1-Adrenoceptor | |
| EC50 | 16.32 nM | - | α2A-Adrenoceptor (full agonist) | |
| EC50 | 831 nM | Human Cystic Fibrosis Airway Epithelial Cells | Ca2+-dependent Cl- channels | |
| Kd | 3.8 µM | Turkey Erythrocyte Membranes | β-Adrenoceptors | |
| ED50 | 50-100 µg/kg i.v. | Cat | Depression of centrally evoked electrodermal responses | |
| Effective Dose (in vivo) | 5 µM and 10 µM | 3T3 Fibroblasts | Increased p-eIF2α | |
| Effective Dose (in vivo) | 11 mg/mL in drinking water | Mouse Brain | Increased p-eIF2α |
Experimental Protocols
Western Blotting for eIF2α Phosphorylation
This protocol is used to quantify the levels of total and phosphorylated eIF2α in cells or tissues treated with Guanabenz.
-
Sample Preparation:
-
Culture 3T3 fibroblasts and treat with Guanabenz (e.g., 5 µM or 10 µM) for a specified time (e.g., 8 hours).
-
For in vivo studies, administer Guanabenz to mice (e.g., in drinking water) and harvest brain tissue.
-
Lyse cells or homogenize tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-Tubulin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities using densitometry software. Normalize the levels of phosphorylated eIF2α to total eIF2α and the loading control.
-
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of Guanabenz for adrenergic receptors.
-
Membrane Preparation:
-
Prepare crude membrane fractions from rat brain or other relevant tissues by homogenization and differential centrifugation.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [3H]clonidine for α2-adrenoceptors or [3H]prazosin for α1-adrenoceptors).
-
Add increasing concentrations of unlabeled Guanabenz to compete with the radioligand for binding.
-
Incubate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the Guanabenz concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of Guanabenz that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of Guanabenz in the CNS.
Experimental Workflow
Caption: Experimental workflow for Western Blotting.
Conclusion
Guanabenz is a multifaceted pharmacological agent with well-defined actions as a central alpha-2 adrenergic agonist and a more recently appreciated role as a modulator of the integrated stress response. Its ability to reduce sympathetic outflow from the CNS has been the basis for its clinical use in hypertension. The discovery of its effects on eIF2α phosphorylation has opened new avenues for research into its potential therapeutic applications for neurodegenerative diseases and other conditions characterized by cellular stress. This technical guide provides a foundational understanding of the core mechanisms, quantitative properties, and experimental investigation of Guanabenz, serving as a valuable resource for the scientific and drug development communities. Further research is warranted to fully elucidate the interplay between its adrenergic and stress-response-related activities and to explore its full therapeutic potential.
Guanabenz and Unfolded Protein Response (UPR) Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Guanabenz, an α2-adrenergic agonist, and its role as a modulator of the Unfolded Protein Response (UPR). It details the core mechanism of action, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams of the critical pathways and workflows.
The Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is an essential and highly conserved cellular signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1] The primary goal of the UPR is to restore proteostasis by enhancing the protein-folding capacity of the ER, reducing the overall protein load, and degrading misfolded proteins.[1][2] In mammals, the UPR is initiated by three ER transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme-1), and ATF6 (activating transcription factor-6).[3][4] While initially a pro-survival response, prolonged or overwhelming ER stress can switch the UPR to a pro-apoptotic pathway, contributing to the pathology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[5][6][7]
Guanabenz: A Modulator of the UPR
Guanabenz is an orally bioavailable α2-adrenergic receptor agonist historically used as an antihypertensive medication.[8][9] More recently, research has uncovered a distinct, "off-target" mechanism through which Guanabenz modulates the UPR, specifically by intervening in the PERK signaling branch.[8][10] This activity involves the selective inhibition of a crucial negative feedback loop, thereby prolonging a key adaptive signal that reduces the protein synthesis burden on a stressed ER.[3][11] This property has positioned Guanabenz and its analogues as tools for research and potential therapeutics for diseases characterized by protein misfolding and ER stress.[5][6]
Mechanism of Action: Targeting the PERK Pathway
Guanabenz's primary influence on the UPR is centered on the regulation of the eukaryotic translation initiation factor 2α (eIF2α).
The PERK Signaling Cascade
Under ER stress, the PERK kinase is activated, leading to the phosphorylation of eIF2α.[12] Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, which reduces the influx of new proteins into the already-overloaded ER.[3][4] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[10][13] ATF4, a transcription factor, then drives the expression of genes involved in stress adaptation, but also of pro-apoptotic factors like CHOP and GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[3][10]
Guanabenz's Intervention Point
GADD34 plays a critical role in terminating the PERK signal by forming a complex with Protein Phosphatase 1 (PP1c).[3][11] This GADD34-PP1c holophosphatase specifically dephosphorylates p-eIF2α, allowing global protein synthesis to resume.[11][14] Guanabenz is reported to disrupt the GADD34-PP1c complex.[3][11] By interfering with this interaction, Guanabenz inhibits the stress-induced dephosphorylation of eIF2α, resulting in a prolonged state of eIF2α phosphorylation and a sustained suppression of protein translation in stressed cells.[3][11][15]
Downstream Consequences of Guanabenz Action
By sustaining translational attenuation, Guanabenz can have context-dependent effects. In models of protein misfolding diseases, this can be protective, giving the cell more time to clear aggregated proteins and restore homeostasis, thereby increasing cell survival.[3][11] Conversely, in certain cancer models, chronically elevating the stress signal via Guanabenz can push cells toward apoptosis or autophagy-related cell death, highlighting its potential as an anti-cancer agent.[10][16] Studies have shown that Guanabenz antagonizes the effects of ER stressors on the expression of markers like GRP78, IRE1α, and CHOP.[3]
Alternative and Controversial Mechanisms
It is important for researchers to note that the precise mechanism of Guanabenz is a subject of some debate. A few studies have reported that Guanabenz and related compounds failed to directly inhibit the GADD34-PP1c complex or affect eIF2α-P dephosphorylation in in vitro assays.[14][17] Other work suggests that Guanabenz can exert anti-inflammatory effects through both eIF2α-dependent and -independent pathways.[18] These findings suggest that while modulation of the GADD34-eIF2α axis is a prominent effect, Guanabenz may have additional biological activities.
Quantitative Effects of Guanabenz on UPR Markers
The following tables summarize quantitative data from studies investigating Guanabenz's impact on key UPR markers in different experimental models.
Table 1: Effect of Guanabenz on Tunicamycin-Induced UPR in Neonatal Rat Cardiac Myocytes (NRCM) Source: Neuber et al., 2014.[3] Conditions: NRCM treated with Tunicamycin (Tm) 2.5 µg/ml +/- Guanabenz (Ga) 2.5 µM for up to 36 hours.
| Protein Marker | Treatment | Observation |
| p-eIF2α | Tm + Ga | Significantly prolonged phosphorylation at 24h and 36h compared to Tm alone. |
| IRE1α | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |
| GRP78 | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |
| CHOP | Tm + Ga | Markedly reduced the Tm-induced increase in protein levels. |
Table 2: Effect of Guanabenz on Hepatocellular Carcinoma (HCC) Cells Source: Kim et al., 2019.[10] Conditions: HCC cell lines (Hep3B, Huh7) treated with Guanabenz for 3 days.
| Parameter | Cell Line | Guanabenz Concentration | Result |
| Cell Viability | Hep3B | 30 µM | >50% reduction (IC50 ≈ 20 µM) |
| Cell Viability | Huh7 | 50 µM | >50% reduction |
| p-eIF2α Level | Hep3B, Huh7 | Not specified | Upregulated protein expression |
| ATF4 Level | Hep3B, Huh7 | Not specified | Increased protein expression |
Table 3: Effect of Guanabenz on eIF2α Phosphorylation in 3T3 Fibroblasts Source: Liu et al., 2023.[8][19] Conditions: 3T3 fibroblasts treated with Guanabenz for 8 hours.
| Guanabenz Concentration | Relative p-eIF2α Level | Statistical Significance |
| 5 µM | Significantly increased | p < 0.0001 vs. Vehicle |
| 10 µM | Significantly increased | p = 0.0004 vs. Vehicle |
Key Experimental Protocols for Studying Guanabenz and UPR
Reproducible research on Guanabenz requires standardized methodologies. Below are outlines for key experimental protocols.
Induction of Endoplasmic Reticulum Stress
A crucial step is to induce a robust UPR. This is typically achieved pharmacologically.
-
Tunicamycin: An inhibitor of N-linked glycosylation. A common working concentration is 0.1–2.5 µg/mL.[3]
-
Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which disrupts ER calcium homeostasis.[3]
-
Other Stressors: Hydrogen peroxide (oxidative stress) and doxorubicin (chemotherapeutic) have also been used.[3]
-
Protocol: One day before the experiment, replace the cell medium. On the day of the experiment, treat cells with fresh medium containing the desired concentration of the ER stressor, with or without Guanabenz.[3]
Western Blot Analysis of UPR Markers
This is the gold standard for assessing changes in protein levels and phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.[3]
Quantitative RT-PCR for UPR Target Genes
This method measures changes in the mRNA levels of UPR target genes.
-
RNA Isolation: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy) or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (GRP78, ATF4, GADD34, CHOP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate relative mRNA expression using the ΔΔCt method.[3]
Cell Viability Assays
These assays quantify the effect of Guanabenz on cell survival under ER stress.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with ER stressors in the presence or absence of various concentrations of Guanabenz.
-
Assay: After the desired incubation period (e.g., 24-72 hours), add the assay reagent (e.g., MTT or CCK-8) to each well according to the manufacturer's protocol.[3][10]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Express results as a percentage of the vehicle-treated control.
Conclusion and Future Directions
Guanabenz serves as a critical tool for studying the UPR, specifically the PERK-eIF2α signaling axis. Its ability to selectively inhibit the GADD34-PP1c phosphatase complex provides a mechanism to prolong the adaptive translational attenuation response to ER stress.[3][11] This has demonstrated therapeutic potential in preclinical models of both neurodegenerative diseases and cancer.[10][13] However, for drug development professionals, the bell-shaped dose-response curve observed in some studies and the ongoing debate about its precise molecular interactions warrant further investigation.[3] Future research should focus on elucidating any eIF2α-independent effects, optimizing the therapeutic window, and developing analogues with greater specificity and potency to fully harness the therapeutic potential of modulating this critical UPR pathway.[20]
References
- 1. Assays for detecting the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting unfolded protein response: a new horizon for disease control | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 7. Review: Modulating the unfolded protein response to prevent neurodegeneration and enhance memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PromISR-6, a Guanabenz Analogue, Improves Cellular Survival in an Experimental Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Guanabenz in Endoplasmic Reticulum (ER) Stress Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Guanabenz's mechanism of action in the context of endoplasmic reticulum (ER) stress, with a focus on its role in the Unfolded Protein Response (UPR). It consolidates key experimental findings, presents quantitative data for comparative analysis, and details relevant methodologies for research applications.
Introduction to Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of the cell's proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, or the expression of mutant proteins, can disrupt the ER's protein-folding capacity. This leads to an accumulation of unfolded or misfolded proteins, a state known as ER stress.
To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the load of new proteins entering the ER.
-
Upregulating the expression of ER-resident chaperones and folding enzymes to enhance protein-folding capacity.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
The UPR is initiated by three transmembrane sensor proteins: Inositol-requiring enzyme 1 (IRE1), Activating transcription factor 6 (ATF6), and Protein Kinase RNA-like ER Kinase (PERK).[1][2] While all three branches are crucial, Guanabenz primarily modulates the PERK pathway.
Guanabenz and the PERK Signaling Pathway
The PERK branch of the UPR plays a central role in translational control. Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α) at Serine 51.[3][4] Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global attenuation of protein synthesis.[3] Paradoxically, p-eIF2α selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[5][6]
ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and ER chaperones.[7] However, under prolonged stress, ATF4 also induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[2][8] Furthermore, ATF4 and CHOP drive the expression of Growth Arrest and DNA Damage-inducible protein 34 (GADD34), also known as PPP1R15A.[9][10]
GADD34 functions as a regulatory subunit that recruits the catalytic subunit of Protein Phosphatase 1 (PP1c) to p-eIF2α, promoting its dephosphorylation.[3][9] This creates a negative feedback loop that allows for the resumption of protein synthesis.[9]
Guanabenz's Core Mechanism: Guanabenz, an α2-adrenergic receptor agonist previously used as an antihypertensive, has been identified as a modulator of this feedback loop.[9][11] It is proposed to selectively bind to the GADD34 regulatory subunit, thereby disrupting the formation or function of the GADD34-PP1c phosphatase complex.[9][12] This action inhibits the stress-induced dephosphorylation of eIF2α, resulting in a sustained phosphorylation state. By prolonging the period of translational attenuation, Guanabenz helps reduce the protein load on the ER, giving the cell more time to resolve the misfolded protein burden and restore homeostasis, thereby protecting it from ER stress-induced apoptosis.[2][9]
It is important to note that some studies have challenged this direct mechanism, suggesting Guanabenz may not affect the GADD34:PP1 complex in vitro and could act through other pathways.[13][14][15]
Quantitative Data on Guanabenz's Effects
Experimental studies have quantified the impact of Guanabenz on various markers of ER stress and cell viability. The following tables summarize key findings from studies using neonatal rat cardiac myocytes (NRCMs) and G93A mutant SOD1 transgenic mice, a model for amyotrophic lateral sclerosis (ALS).
Table 1: Effect of Guanabenz on ER Stress-Induced Cell Viability
| Cell/Animal Model | Stress Inducer | Guanabenz Conc. | Duration | Outcome | Reference |
| NRCMs | Tunicamycin (2.5 µg/ml) | 0.5 - 50 µM | 10 h | Concentration-dependent increase in cell viability | [9][16] |
| NRCMs | Tunicamycin (0.1 µg/ml) | 2.5 µM | 12, 24, 54 h | Significantly protected cells from death at all time points | [9][16] |
| NRCMs | H₂O₂ (80 µM) | 0.5 - 50 µM | 4 h | Concentration-dependent protection against oxidative stress | [9][16] |
| G93A SOD1 Mice | Mutant SOD1 | 5 mg/kg/day | From 60 days old | Significantly delayed disease onset and prolonged survival | [2] |
Table 2: Effect of Guanabenz on ER Stress Marker Expression in NRCMs
Data represents changes in protein levels relative to control, treated with Tunicamycin (Tm) ± Guanabenz (Ga). Data derived from densitometric analysis of immunoblots.
| Protein Marker | Treatment (2.5 µg/ml Tm, 2.5 µM Ga) | 6 hours | 12 hours | 24 hours | 36 hours | Reference |
| p-eIF2α | Tm only | ↑↑ | ↑↑ | ↑ | ↓ | [9][16] |
| Tm + Ga | ↑↑ | ↑↑ | ↑↑ | ↑↑ (Prolonged) | [9][16] | |
| IRE1α | Tm only | ↑ | ↑↑ | ↑ | ↑ | [9][16] |
| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] | |
| GRP78 | Tm only | ↑ | ↑↑ | ↑↑ | ↑ | [9][16] |
| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] | |
| CHOP | Tm only | ↑ | ↑↑ | ↑↑ | ↑ | [9][16] |
| Tm + Ga | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | ↓ (vs Tm) | [9][16] |
Note: Arrows indicate the direction and relative magnitude of change. "↓ (vs Tm)" indicates a reduction compared to the Tunicamycin-only group at the same time point.
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature for studying the effects of Guanabenz on ER stress.
Cell Culture and Treatment
-
Cell Lines: Neonatal rat cardiac myocytes (NRCMs) or human hepatocellular carcinoma (HCC) cell lines are commonly used.[9][17]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Induction of ER Stress: To induce ER stress, cells are treated with an agent such as Tunicamycin (e.g., 0.1-2.5 µg/ml) or Thapsigargin.[9][18] Tunicamycin inhibits N-linked glycosylation, causing protein misfolding.
-
Guanabenz Treatment: Guanabenz acetate is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at desired concentrations (e.g., 0.5-50 µM) either concurrently with or prior to the ER stress inducer.[9][16] Vehicle controls (DMSO) are run in parallel.
Cell Viability Assays
-
Method: Cell viability is often assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat cells with ER stress inducers and/or Guanabenz for the specified duration (e.g., 4-54 hours).[9]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize results to the vehicle-treated control group, which is set to 100% viability.[9]
-
Western Blotting for ER Stress Markers
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
-
Quantification: Determine protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-GRP78) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or calsequestrin).[9]
-
Therapeutic Implications and Future Directions
The ability of Guanabenz to selectively modulate the UPR highlights a promising therapeutic strategy for diseases associated with ER stress and protein misfolding, including neurodegenerative diseases like ALS and prion diseases, as well as cardiovascular conditions.[2][9] By prolonging translational attenuation, Guanabenz provides a window for cellular repair, potentially mitigating the cytotoxic effects of chronic ER stress.[9][19]
However, the application of Guanabenz is not without complexity. In some contexts, such as in pancreatic β cells under lipotoxic stress, Guanabenz has been shown to exacerbate ER stress and promote apoptosis.[11][19] This suggests that its effects are highly context-dependent, and the balance between adaptive and pro-apoptotic UPR signaling is critical. Furthermore, conflicting reports on its direct interaction with the GADD34-PP1c complex warrant further investigation into its precise molecular targets and potential off-target effects.[13][15]
Future research should focus on:
-
Elucidating the definitive mechanism of action of Guanabenz and its analogs.
-
Investigating its efficacy and safety in a wider range of disease models.
-
Identifying biomarkers to predict which cellular or disease states would benefit from UPR modulation with Guanabenz.
This in-depth understanding will be crucial for the potential repositioning of Guanabenz or the development of novel, more specific GADD34-pathway inhibitors for treating protein misfolding diseases.
References
- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 2. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into PERK-dependent signaling from the stressed endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation termination efficiency modulates ATF4 response by regulating ATF4 mRNA translation at 5′ short ORFs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 9. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHOP upregulation and dysregulation of the mature form of the SNAT2 amino acid transporter in the placentas from small for gestational age newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 15. researchgate.net [researchgate.net]
- 16. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes | PLOS One [journals.plos.org]
- 17. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Guanabenz Hydrochloride and its Impact on eIF2α Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of guanabenz hydrochloride on the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). Guanabenz, a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication, has garnered significant interest for its off-target effects on the Integrated Stress Response (ISR). This document consolidates key findings on its mechanism of action, presents quantitative data from various experimental models, and provides detailed experimental protocols to facilitate further research.
Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation
Cellular stress, such as that induced by the accumulation of unfolded proteins in the endoplasmic reticulum (ER), activates several signaling pathways, collectively known as the Unfolded Protein Response (UPR).[1] A key event in the UPR is the phosphorylation of eIF2α by kinases like PERK (PKR-like endoplasmic reticulum kinase).[1][2] This phosphorylation attenuates global protein synthesis, reducing the load of new proteins entering the ER, while selectively promoting the translation of stress-response genes, such as ATF4.[3][4][5]
The dephosphorylation of eIF2α is primarily mediated by a complex of Protein Phosphatase 1 (PP1) and its regulatory subunit, GADD34 (Growth Arrest and DNA Damage-inducible protein 34).[1][6] GADD34 expression is induced by ATF4, forming a negative feedback loop to restore protein synthesis after the initial stress response.[7] Guanabenz exerts its effect by selectively inhibiting the GADD34-PP1 phosphatase complex.[1][6][8] By disrupting this complex, guanabenz prolongs the phosphorylated state of eIF2α, thereby enhancing and extending the adaptive effects of the ISR.[1][6] This sustained eIF2α phosphorylation can protect cells from lethal ER stress.[1] However, it is important to note that some studies have questioned the direct effect of guanabenz on the stability of the PP1-GADD34 complex in vitro, suggesting the mechanism may be more complex.[6][9][10]
Signaling Pathway Overview
The following diagram illustrates the central role of guanabenz in modulating the PERK branch of the Unfolded Protein Response.
Caption: Guanabenz inhibits the GADD34-PP1 complex, sustaining eIF2α phosphorylation.
Quantitative Data on Guanabenz-Induced eIF2α Phosphorylation
The following tables summarize the quantitative effects of guanabenz on eIF2α phosphorylation across different experimental systems. Data is primarily derived from Western blot analysis, showing the relative increase in phosphorylated eIF2α (p-eIF2α) compared to total eIF2α.
Table 1: In Vitro Cell Culture Models
| Cell Line | Guanabenz Concentration | Treatment Duration | Fold Increase in p-eIF2α (vs. Control) | Reference |
| 3T3 Fibroblasts | 5 µM | 8 hours | Statistically significant increase | [7][11][12] |
| 3T3 Fibroblasts | 10 µM | 8 hours | Statistically significant increase | [7][11][12] |
| RAW264.7 Macrophages | 20 µM | 24 hours | Statistically significant increase | [13] |
| Neonatal Rat Cardiomyocytes | 2.5 µM (with Tunicamycin) | 6-12 hours | Maintained high p-eIF2α levels | [1] |
| Hep3B & Huh7 (HCC Cells) | Not specified | Not specified | Increased p-eIF2α | [3][14] |
| Pancreatic β cells (rat) | Not specified (with FFAs) | Not specified | Enhanced FFA-induced p-eIF2α | [2] |
Table 2: In Vivo Animal Models
| Animal Model | Guanabenz Dosage | Administration Route | Tissue Analyzed | Outcome on p-eIF2α | Reference |
| C57BL/6J Mice | 11 mg/mL | Drinking water (7 days) | Brain | Significantly increased | [7][12] |
| Vanishing White Matter Mice | 4.5 mg/kg | Single injection | Brain | Temporarily reduced (-33%) | [15] |
| Vanishing White Matter Mice | 10 mg/kg | Single injection | Brain | Temporarily reduced (-50%) | [15] |
*Note: The reduction in p-eIF2α in the Vanishing White Matter mouse model is a unique finding, potentially related to the specific pathophysiology of this disease where basal p-eIF2α levels are already altered.[15]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing the effect of guanabenz on eIF2α phosphorylation.
Western Blotting for p-eIF2α and Total eIF2α
This is the most common technique used to quantify changes in eIF2α phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3 fibroblasts, RAW264.7 macrophages) at a suitable density in appropriate culture medium (e.g., DMEM or αMEM with 10% FBS).[16]
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM, 10 µM, 20 µM) or vehicle control for the specified duration (e.g., 8 or 24 hours).[7][11][13]
-
In co-treatment studies, an ER stressor like tunicamycin (e.g., 2.5 µg/ml) can be added with or without guanabenz.[1]
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer or a similar lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2% SDS) supplemented with a protease and phosphatase inhibitor cocktail.[4]
-
Sonicate the samples on ice and centrifuge to pellet cell debris.[4]
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Lowry assay).[4]
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (typically 20-40 µg) by boiling in Laemmli sample buffer.[4]
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Measure the band intensities for p-eIF2α and total eIF2α using densitometry software (e.g., ImageJ).
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Experimental Workflow Diagram
Caption: Standard workflow for assessing guanabenz's effect on eIF2α phosphorylation.
Logical Relationship Diagram
The following diagram outlines the logical progression from guanabenz administration to its ultimate cellular consequences, highlighting the central role of eIF2α phosphorylation.
Caption: Logical cascade from guanabenz action to diverse cellular outcomes.
References
- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanabenz Sensitizes Pancreatic β Cells to Lipotoxic Endoplasmic Reticulum Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of PP1-Gadd34 substrates involved in the unfolded protein response using K-BIPS, a method for phosphatase substrate identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guanabenz Downregulates Inflammatory Responses via eIF2α Dependent and Independent Signaling [mdpi.com]
The Discovery and Development of Guanabenz: A Centrally Acting Antihypertensive Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Guanabenz as an antihypertensive agent. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical evaluation of this compound, including experimental protocols and quantitative data.
Introduction: The Emergence of a Central Alpha-2 Adrenergic Agonist
Guanabenz, chemically known as [(2,6-dichlorobenzylidene)amino]guanidine monoacetate, is a centrally acting alpha-2 adrenergic agonist that was developed for the treatment of hypertension.[1] Its antihypertensive effect is primarily mediated by stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system to the peripheral circulatory system.[1][2] This centrally mediated action results in decreased peripheral vascular resistance, a slight reduction in heart rate, and consequently, a lowering of both systolic and diastolic blood pressure.[3]
Discovery and Synthesis
The initial development of Guanabenz can be traced back to research programs focused on the synthesis and pharmacological screening of novel compounds with potential cardiovascular activity.
Synthesis
The synthesis of Guanabenz, or (2,6-dichlorobenzylidene)aminoguanidine, is a multi-step process. A common synthetic route involves the condensation reaction between 2,6-dichlorobenzaldehyde and aminoguanidine.
Experimental Protocol: Synthesis of (2,6-dichlorobenzylidene)aminoguanidine Acetate
-
Reactants: 2,6-dichlorobenzaldehyde and aminoguanidine hydrochloride.
-
Reaction: A mixture of 2,6-dichlorobenzaldehyde and aminoguanidine hydrochloride is prepared in a suitable solvent, such as ethanol.
-
Conditions: The reaction mixture is typically refluxed for several hours to ensure the completion of the condensation reaction, which forms the hydrazone.
-
Purification: The resulting product, (2,6-dichlorobenzylidene)aminoguanidine, can be isolated and purified through recrystallization.
-
Salt Formation: To produce the acetate salt, the purified base is treated with acetic acid.
Early Screening and Identification as an Antihypertensive
While specific details of the initial high-throughput screening process that identified Guanabenz are not extensively documented in publicly available literature, it was likely part of a broader effort to identify compounds that interact with adrenergic receptors. The structural similarity of Guanabenz to other known alpha-adrenergic agonists would have made it a candidate for antihypertensive screening. Preclinical studies in animal models of hypertension, such as the spontaneously hypertensive rat (SHR), were crucial in identifying its blood pressure-lowering effects.[4]
Mechanism of Action: Central Alpha-2 Adrenergic Receptor Agonism
Guanabenz exerts its antihypertensive effects by acting as a selective agonist for alpha-2 adrenergic receptors, which are G protein-coupled receptors.[5]
Signaling Pathway
The binding of Guanabenz to presynaptic alpha-2 adrenergic receptors in the vasomotor center of the brainstem initiates an intracellular signaling cascade. This pathway involves the Gi heterotrimeric G-protein.
-
Receptor Binding: Guanabenz binds to the alpha-2 adrenergic receptor.
-
G-protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The GDP bound to the Gαi subunit is exchanged for GTP.
-
Dissociation: The activated Gαi-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Decreased Neurotransmitter Release: The reduction in cAMP levels ultimately results in the inhibition of norepinephrine release from the presynaptic neuron.
This reduction in central sympathetic outflow leads to decreased stimulation of the heart and peripheral blood vessels, resulting in vasodilation and a decrease in blood pressure.
Caption: Guanabenz signaling pathway.
Preclinical Evaluation
The antihypertensive effects of Guanabenz were extensively studied in various animal models of hypertension.
Spontaneously Hypertensive Rat (SHR) Model
The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.[6]
Experimental Protocol: Evaluation of Guanabenz in SHR
-
Animal Model: Male spontaneously hypertensive rats (SHR).[4]
-
Drug Administration: Guanabenz was administered intravenously (i.v.) at single doses of 10, 32, and 100 µg/kg.[4]
-
Blood Pressure Measurement: Mean arterial blood pressure (MAP) and heart rate were continuously monitored via an indwelling arterial catheter.[4]
-
Drug Concentration Analysis: At predetermined time points, animals were euthanized, and brain and plasma concentrations of Guanabenz were measured using a specific gas chromatographic method.[4]
Key Findings:
-
Guanabenz produced significant, dose-dependent decreases in MAP.[4]
-
Maximal blood pressure reduction was observed 15 to 30 minutes after injection.[4]
-
A significant correlation was found between the concentration of Guanabenz in the brain and the magnitude of the blood pressure decrease, supporting a central mechanism of action.[4]
-
Plasma concentrations of Guanabenz did not correlate with the antihypertensive effect.[4]
| Dose (µg/kg, i.v.) | Maximal Decrease in MAP (mm Hg, mean ± S.D.) | Brain Concentration at Tδmax (ng/g, mean ± S.D.) |
| 10 | 15 ± 8 | 10 ± 2 |
| 32 | 46 ± 20 | 29 ± 8 |
| 100 | 59 ± 15 | 89 ± 21 |
| Data from a study in spontaneously hypertensive rats.[4] |
Clinical Development
Following promising preclinical results, Guanabenz underwent extensive clinical evaluation to establish its safety and efficacy in hypertensive patients.
Dose-Response Studies
Experimental Protocol: Single Oral Dose-Response Study
-
Study Design: A single-blind, placebo-controlled study.
-
Patient Population: Twelve patients with mild to moderate hypertension.
-
Dosage: Ascending single oral doses of 2, 4, 8, 16, 24, and 32 mg of Guanabenz were administered.
-
Blood Pressure Measurement: Blood pressure was monitored at regular intervals to determine the onset, peak, and duration of the antihypertensive effect.
Key Findings:
-
The greatest maximum response in blood pressure reduction was observed with the 16 mg dose.
-
The onset of action decreased and the duration of action increased with higher doses.
| Dose (mg) | Onset of Action (hours) | Duration of Action (hours) |
| 2 | 4 | 6 |
| 32 | 2 | 22 |
| Data from a single oral dose-response study. |
Comparative Clinical Trials
Guanabenz was compared to other centrally acting antihypertensive agents, such as clonidine and methyldopa.
Experimental Protocol: Guanabenz vs. Clonidine
-
Study Design: A 6-month double-blind, randomized clinical trial.
-
Patient Population: 188 hypertensive patients.
-
Treatment: Patients received either Guanabenz or clonidine twice daily.
-
Efficacy Endpoint: Change in supine diastolic blood pressure (SDBP) from baseline.
Key Findings:
-
Both Guanabenz and clonidine produced clinically and statistically significant reductions in SDBP.
-
The incidence of adverse effects, primarily drowsiness and dry mouth, was similar between the two groups.
| Treatment Group | Baseline SDBP (mm Hg, mean) | SDBP at 6 Months (mm Hg, mean) |
| Guanabenz | 103 | 88 |
| Clonidine | 101 | 88 |
| Data from a 6-month comparative trial. |
Effects on Physiological Parameters
Experimental Protocol: Assessment of Plasma Catecholamines and Renin Activity
-
Study Design: Various clinical trials included the measurement of plasma norepinephrine and plasma renin activity (PRA) to elucidate the mechanism of action of Guanabenz.
-
Sample Collection: Blood samples were collected from patients at baseline and during treatment with Guanabenz.
-
Assay Methods:
-
Plasma Catecholamines: Typically measured using a radioenzymatic assay or high-performance liquid chromatography (HPLC).[1][7] The radioenzymatic assay involves the conversion of catecholamines to their radiolabeled O-methylated derivatives using catechol-O-methyltransferase (COMT) and a tritium-labeled methyl donor (S-adenosylmethionine).[7]
-
Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA) of angiotensin I generated during incubation of plasma.[8] The protocol involves incubating plasma at a controlled pH and temperature in the presence of angiotensinase and converting enzyme inhibitors, followed by quantification of the generated angiotensin I by RIA.[8]
-
Key Findings:
-
Chronic administration of Guanabenz has been shown to decrease plasma norepinephrine levels, consistent with its central sympatholytic action.
-
The effect of Guanabenz on plasma renin activity has been reported to be not consistently significant.[9]
Regulatory History and Current Status
Guanabenz was approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension. It was marketed under the trade name Wytensin. While effective, the use of Guanabenz has declined with the advent of newer antihypertensive agents with more favorable side-effect profiles. Recently, there has been renewed interest in Guanabenz for its potential neuroprotective and anti-inflammatory properties.[5][10][11]
Conclusion
Guanabenz represents a significant development in the understanding and treatment of hypertension through central alpha-2 adrenergic agonism. Its discovery and clinical evaluation have provided valuable insights into the role of the central nervous system in blood pressure regulation. This technical guide has summarized the key historical, pharmacological, and clinical aspects of Guanabenz, providing a detailed resource for researchers and drug development professionals. The methodologies and data presented herein offer a foundation for further investigation into the therapeutic potential of this and related compounds.
Caption: Guanabenz development workflow.
References
- 1. Methods of plasma catecholamine measurement including radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanabenz - Wikipedia [en.wikipedia.org]
- 6. inotiv.com [inotiv.com]
- 7. High-performance liquid chromatographic radioenzymatic assay for plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanabenz: a centrally acting, natriuretic antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanabenz acetate, an antihypertensive drug repurposed as an inhibitor of Escherichia coli biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions | PLOS One [journals.plos.org]
Guanabenz Hydrochloride: A Potential Therapeutic Avenue for Amyotrophic Lateral Sclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease with a critical unmet need for effective therapies. Recent research has illuminated the role of cellular stress and the unfolded protein response (UPR) in the pathophysiology of ALS. Guanabenz hydrochloride, an FDA-approved alpha-2 adrenergic agonist, has emerged as a compound of interest due to its ability to modulate the UPR. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the investigation of guanabenz as a potential treatment for ALS, intended for researchers, scientists, and drug development professionals. The document details the mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the core signaling pathways.
Introduction: The Unfolded Protein Response in ALS
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) leads to ER stress and activation of the UPR, a cellular signaling network aimed at restoring proteostasis. However, chronic ER stress, as implicated in ALS, can overwhelm the UPR and trigger apoptotic pathways, leading to motor neuron death. A key event in the UPR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis to reduce the protein load on the ER.
Mechanism of Action of Guanabenz
Guanabenz has been identified as an inhibitor of the stress-induced dephosphorylation of eIF2α. It achieves this by selectively targeting the regulatory subunit of protein phosphatase 1, known as GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also referred to as PPP1R15A. By inhibiting the GADD34-PP1 phosphatase complex, guanabenz prolongs the phosphorylation of eIF2α, thereby sustaining the reduction in protein translation and allowing the cell more time to resolve the protein misfolding stress.
Preclinical Evidence
In Vitro Studies
Guanabenz has demonstrated protective effects in cellular models of ALS. In fibroblasts expressing mutant SOD1 (G93A), guanabenz treatment enhanced cell survival when subjected to ER stress induced by tunicamycin, an inhibitor of N-linked glycosylation.[1][2]
In Vivo Studies in SOD1 G93A Mice
The therapeutic potential of guanabenz has been evaluated in the widely used SOD1 G93A transgenic mouse model of ALS, yielding both promising and conflicting results.
One study reported that administration of guanabenz to female SOD1 G93A mice significantly delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss.[3] These positive outcomes were associated with increased phosphorylation of eIF2α in the spinal cord of treated mice.[3]
Conversely, another rigorous series of preclinical experiments found that guanabenz treatment accelerated disease progression in SOD1 G93A mice.[1][2] These studies observed a statistically significant acceleration of the onset of paresis and a shortened lifespan in guanabenz-treated mice compared to vehicle-treated controls.[1] The discrepancies in these findings may be attributable to differences in experimental protocols, including the specific SOD1 G93A mouse strain, drug administration route, and dosing regimen.
Table 1: Summary of Preclinical Studies of Guanabenz in SOD1 G93A Mice
| Study Reference | Mouse Strain | Guanabenz Dose and Administration | Key Findings |
| Wang et al., 2014[3] | SOD1 G93A | 4 mg/kg, intraperitoneal injection, every other day | Delayed disease onset, extended lifespan, improved motor performance, attenuated motor neuron loss in female mice. |
| Vieira et al., 2015[1][2] | SOD1 G93A | 4.5 mg/kg/day via osmotic minipump or 4 mg/kg every other day via intraperitoneal injection | Accelerated onset of paresis and shortened lifespan. |
Clinical Evidence: The ProMISe Trial
The potential of guanabenz in treating ALS was investigated in a multicenter, randomized, double-blind, placebo-controlled Phase 2 clinical trial with a futility design, known as the ProMISe trial.[4][5][6]
Study Design
Patients with ALS were randomly assigned to receive one of three daily doses of guanabenz (16 mg, 32 mg, or 64 mg) or a placebo for six months, as an add-on therapy to riluzole.[7] The primary outcome was the proportion of patients progressing to a higher stage of the disease as measured by the ALS Milano-Torino Staging (ALS-MITOS) system.[4]
Key Findings
The treatment arms using 32 mg and 64 mg of guanabenz met the primary hypothesis of non-futility.[7] A significantly lower proportion of patients in these groups progressed to higher disease stages at 6 months compared to what was expected.[7]
Notably, this effect was predominantly driven by patients with a bulbar onset of ALS.[7][8] In the combined 32 mg and 64 mg guanabenz groups, none of the 18 patients with bulbar onset progressed to a higher disease stage after six months.[7][8] This was a statistically significant difference compared to the historical cohort and the placebo group.[7]
Table 2: ProMISe Trial - Progression to a Higher Disease Stage at 6 Months (Bulbar Onset Subgroup)
| Treatment Group | Number of Patients | Patients Progressing to a Higher Stage | Percentage of Patients Progressing |
| Guanabenz (32mg & 64mg) | 18 | 0 | 0% |
| Guanabenz (16mg) | 8 | 4 | 50% |
| Placebo | 11 | 4 | 36% |
| Historical Cohort | 49 | 21 | 43% |
Data adapted from Dalla Bella et al., 2021.[7]
The study also reported a significantly lower rate of decline in the total revised ALS functional rating scale (ALSFRS-R) score in the higher-dose guanabenz groups.[7] However, adverse events, particularly those related to the alpha-2 adrenergic effects of guanabenz such as drowsiness and dizziness, were more frequent in the guanabenz arms.[7]
Experimental Protocols
Tunicamycin-Induced ER Stress in Cell Culture
-
Objective: To induce ER stress and assess the cytoprotective effect of guanabenz.
-
Cell Lines: Primary fibroblasts from G93A-SOD1 mice or other relevant cell lines (e.g., HeLa, SH-SY5Y).[1][9]
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are treated with varying concentrations of tunicamycin (e.g., 0.1-10 µg/mL) to determine the optimal concentration for inducing cell death.[10][11]
-
Cells are co-treated with tunicamycin and a range of guanabenz concentrations (e.g., 0.5-50 µM).[10]
-
Cell viability is assessed after a defined period (e.g., 24-48 hours) using assays such as WST-1 or MTT.[10]
-
-
Analysis: The EC50 of tunicamycin is calculated in the presence and absence of guanabenz to quantify the protective effect. Western blot analysis can be performed to measure the levels of ER stress markers (e.g., BiP, CHOP, p-eIF2α).[10]
In Vivo Efficacy Studies in SOD1 G93A Mice
-
Objective: To evaluate the effect of guanabenz on disease progression and survival in a mouse model of ALS.
-
Animal Model: Transgenic mice expressing human SOD1 with the G93A mutation.
-
Procedure:
-
Treatment is initiated at a presymptomatic age (e.g., 40-60 days).
-
Guanabenz is administered via a specified route (e.g., intraperitoneal injection or continuous infusion via osmotic minipump) at a defined dose and frequency.[2][3]
-
Control animals receive a vehicle solution.
-
Animals are monitored regularly for disease onset (e.g., hind limb tremor or paresis), body weight, and motor performance (e.g., rotarod test).[12]
-
The study continues until a humane endpoint is reached, and survival is recorded.
-
-
Analysis: Kaplan-Meier survival curves are generated and analyzed using the log-rank test. Motor performance data and body weight changes are compared between treatment and control groups using appropriate statistical methods. Immunohistochemical analysis of spinal cord sections can be performed to quantify motor neuron loss.[12]
Discussion and Future Directions
The preclinical data on guanabenz in ALS mouse models are conflicting, highlighting the challenges of translating findings from animal models to human disease. The accelerated disease progression observed in one set of studies underscores the importance of thoroughly investigating the off-target effects and complex pharmacology of repurposed drugs.
Despite the ambiguous preclinical results in mice, the Phase 2 ProMISe trial provided a signal of potential efficacy, particularly in patients with bulbar onset ALS. This finding suggests that the UPR may be a more relevant therapeutic target in this specific patient subpopulation. The adverse effects associated with guanabenz's alpha-2 adrenergic agonism, however, limit its further clinical development.
This has led to the development of sephin1 (also known as IFB-088), a derivative of guanabenz that is devoid of alpha-2 adrenergic activity but retains its ability to inhibit the GADD34-PP1 complex.[5] Sephin1 is currently being investigated in clinical trials for ALS, focusing on the promising bulbar onset population.
Conclusion
This compound has played a pivotal role in validating the UPR as a potential therapeutic target in ALS. While its own clinical utility may be limited by its side effect profile, the insights gained from studies of guanabenz have paved the way for the development of more selective and better-tolerated UPR modulators. The journey of guanabenz from a repurposed antihypertensive to a tool for understanding ALS pathophysiology exemplifies a valuable approach in the quest for effective treatments for this relentless disease. Further research into the nuances of UPR modulation and patient stratification will be crucial for the successful clinical translation of this therapeutic strategy.
References
- 1. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 2. Guanabenz Treatment Accelerates Disease in a Mutant SOD1 Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmjopen.bmj.com [bmjopen.bmj.com]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
- 9. mdpi.com [mdpi.com]
- 10. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Guanabenz for Parkinson's Disease Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of misfolded α-synuclein. Current therapies primarily manage symptoms, leaving a critical unmet need for disease-modifying treatments. This technical guide explores the potential of Guanabenz, an FDA-approved α2-adrenergic agonist, as a repurposed therapeutic for Parkinson's disease. The core of its neuroprotective potential lies not in its antihypertensive properties, but in its ability to modulate the Unfolded Protein Response (UPR), a key cellular stress pathway implicated in PD pathogenesis. Preclinical evidence suggests Guanabenz can enhance neuronal survival by inhibiting the GADD34 protein, leading to increased levels of the protective protein Parkin. This document provides a detailed overview of its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a discussion of its therapeutic potential and challenges.
Introduction: The Unfolded Protein Response in Parkinson's Disease
The endoplasmic reticulum (ER) is a critical organelle for protein folding and processing. In Parkinson's disease, genetic mutations, environmental toxins, and the accumulation of α-synuclein can disrupt ER function, leading to an accumulation of misfolded or unfolded proteins—a condition known as ER stress.[1] To cope with this stress, cells activate the Unfolded Protein Response (UPR).[2][3][4] The UPR aims to restore homeostasis by temporarily halting protein translation, upregulating protein-folding chaperones, and enhancing the degradation of misfolded proteins. However, chronic or overwhelming ER stress can shift the UPR towards initiating apoptosis (programmed cell death), a process believed to contribute significantly to the loss of dopaminergic neurons in PD.[1] Targeting the UPR is therefore an attractive therapeutic strategy to slow neurodegeneration.[4]
Mechanism of Action: Guanabenz and the GADD34-eIF2α Pathway
Guanabenz was originally developed as a centrally acting antihypertensive drug that functions as an α2-adrenergic agonist.[5][6] However, its potential in neurodegeneration stems from a distinct mechanism: the modulation of a specific branch of the UPR.[7]
The key steps in this pathway are:
-
ER Stress and eIF2α Phosphorylation: Under ER stress, one of the initial UPR responses is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation reduces overall protein synthesis, alleviating the protein-folding load on the ER.
-
Selective Translation of ATF4: While global protein synthesis is attenuated, phosphorylated eIF2α (P-eIF2α) selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[7][8]
-
GADD34-Mediated Dephosphorylation: To eventually resume normal protein synthesis, the cell employs a feedback loop involving the Growth Arrest and DNA Damage-inducible protein 34 (GADD34). GADD34 recruits a phosphatase that dephosphorylates eIF2α, thus terminating this branch of the UPR.
-
Guanabenz as a GADD34 Inhibitor: Guanabenz has been shown to selectively inhibit the GADD34-mediated dephosphorylation of eIF2α.[7][9] This action prolongs the P-eIF2α signal and sustains the elevated translation of ATF4.
-
ATF4-Mediated Upregulation of Parkin: In models of PD, sustained ATF4 expression has been demonstrated to increase the levels of Parkin, an E3 ubiquitin ligase.[7][8] Reduced function of Parkin is a central pathogenic event in both familial and sporadic PD. By boosting Parkin levels, Guanabenz may enhance the clearance of misfolded proteins and improve neuronal survival.[7][9]
Crucially, this neuroprotective effect is independent of Guanabenz's α2-adrenergic agonist activity.[7]
References
- 1. Role of the unfolded protein response in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Role of the unfolded protein response in the pathogenesis of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Unfolded Protein Response (UPR) in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 5. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 6. Guanabenz - Wikipedia [en.wikipedia.org]
- 7. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Guanabenz Hydrochloride: A Technical Guide on Its Impact on Protein Misfolding Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein misfolding diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the accumulation of toxic protein aggregates, leading to cellular dysfunction and neurodegeneration. A key cellular defense mechanism against misfolded proteins is the Unfolded Protein Response (UPR), a signal transduction pathway that aims to restore protein homeostasis (proteostasis). Guanabenz, an FDA-approved α2-adrenergic agonist for hypertension, has been repurposed for its "off-target" effects on a critical branch of the UPR. This guide provides a detailed technical overview of the mechanism, preclinical and clinical evidence, experimental methodologies, and future outlook for guanabenz hydrochloride as a potential therapeutic agent for protein misfolding diseases.
Core Mechanism of Action: Modulating the Integrated Stress Response
The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress and activates the UPR. The UPR has three main branches, one of which is the PERK pathway. Guanabenz's primary mechanism in the context of proteostasis is the modulation of this pathway.
Upon ER stress, the PERK (protein kinase RNA-like endoplasmic reticulum kinase) sensor is activated. Activated PERK phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has two main consequences:
-
It causes a global attenuation of protein synthesis, reducing the protein load on the ER.
-
It selectively allows the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).
ATF4 upregulates genes involved in restoring proteostasis, but also initiates a negative feedback loop by inducing the expression of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), also known as PPP1R15A. GADD34 is a regulatory subunit that recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α, thus resuming protein translation. In conditions of chronic stress, this restoration of translation can be detrimental, allowing the continued synthesis of proteins that can misfold and leading to apoptosis via downstream targets like CHOP.
Guanabenz is reported to selectively bind to the GADD34 subunit, disrupting the GADD34-PP1 complex.[1] This inhibition prevents the dephosphorylation of eIF2α, thereby prolonging the adaptive effects of the UPR: sustained translational repression and reduced synthesis of toxic proteins.[1][2] However, it is important to note that this mechanism has been contested, with some studies suggesting guanabenz does not directly interfere with eIF2α-P dephosphorylation in vitro.[3][4]
Preclinical Evidence in Protein Misfolding Diseases
Guanabenz has been evaluated in various preclinical models of neurodegenerative diseases.
Amyotrophic Lateral Sclerosis (ALS)
ALS is characterized by the progressive loss of motor neurons, with protein misfolding (e.g., SOD1, TDP-43) being a key pathological feature.[5]
Key Findings:
-
In a SOD1-G93A mouse model, guanabenz treatment delayed disease onset, prolonged survival, improved motor performance, and attenuated motor neuron loss.[6][7]
-
Guanabenz-treated G93A mice showed enhanced phosphorylation of eIF2α at the end-stage of the disease.[6]
-
Conversely, another study using a SOD1 mouse model reported that guanabenz accelerated disease progression, highlighting the importance of comprehensive preclinical testing and potential model-specific effects.[8]
Quantitative Data Summary: Guanabenz in ALS Mouse Models
| Study Outcome | Model | Guanabenz Dose | Result | Reference |
| Lifespan | SOD1 G93A (Female) | 5 mg/kg/day (i.p.) | Significant extension | [7] |
| Disease Onset | SOD1 G93A (Female) | 5 mg/kg/day (i.p.) | Significantly delayed | [7] |
| Motor Performance | SOD1 G93A (Female) | 5 mg/kg/day (i.p.) | Improved rotarod performance | [7] |
| Motor Neuron Loss | SOD1 G93A (Female) | 5 mg/kg/day (i.p.) | Attenuated loss in spinal cord | [7] |
| Lifespan | SOD1 G93A | 10 mg/kg/day (oral) | Accelerated disease, shortened lifespan | [8] |
Experimental Protocol: In Vivo ALS Mouse Study
-
Animal Model: Transgenic mice expressing human SOD1 with the G93A mutation.
-
Treatment: Guanabenz (e.g., 5 mg/kg) or vehicle (placebo) was administered daily via intraperitoneal (i.p.) injection, starting at a pre-symptomatic age (e.g., 60 days).
-
Monitoring:
-
Disease Onset: Defined as the age when the mouse first shows signs of hind limb tremor or weakness.
-
Motor Performance: Assessed weekly using a rotarod apparatus. The latency to fall is recorded.
-
Body Weight: Monitored weekly as an indicator of health.
-
Survival: Monitored until end-stage disease, defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
-
Tissue Analysis (at end-stage):
-
Spinal cords are harvested.
-
Immunohistochemistry: Staining for neuronal markers (e.g., NeuN) to quantify motor neuron survival in the lumbar spinal cord.
-
Western Blot: Analysis of spinal cord homogenates to measure levels of p-eIF2α, total eIF2α, CHOP, and other UPR markers.[7]
-
Parkinson's Disease (PD)
PD involves the death of dopaminergic neurons and the accumulation of α-synuclein aggregates (Lewy bodies).
Key Findings:
-
In cellular models using the neurotoxin 6-hydroxydopamine (6-OHDA), guanabenz protected against neuronal death.[9]
-
This neuroprotection was dependent on the upregulation of ATF4 and, subsequently, the E3 ubiquitin ligase Parkin, which is crucial for mitochondrial quality control.[9][10]
-
Silencing either ATF4 or Parkin eliminated the protective effect of guanabenz.[9]
Quantitative Data Summary: Guanabenz in a Cellular PD Model
| Experimental Condition | Outcome | Result | Reference |
| PC12 cells + 100 µM 6-OHDA | Cell Survival | ~35% reduction | [9] |
| PC12 cells + 6-OHDA + Guanabenz (0.5-5 µM) | Cell Survival | Dose-dependent increase in survival | [9] |
| PC12 cells + 6-OHDA + Guanabenz | p-eIF2α levels | Increased | [9] |
| PC12 cells + 6-OHDA + Guanabenz | ATF4 & Parkin levels | Increased | [9] |
Experimental Protocol: 6-OHDA Cellular Assay
-
Cell Culture: PC12 cells are differentiated into a neuronal phenotype using Nerve Growth Factor (NGF).
-
Pre-treatment: Cells are pre-treated with various concentrations of guanabenz (e.g., 0.1 to 10 µM) for a specified time (e.g., 1 hour).
-
Toxin Exposure: 6-OHDA (e.g., 100 µM) is added to the culture medium to induce oxidative stress and cell death, mimicking PD pathology.
-
Viability Assessment: After 24 hours, cell viability is measured using methods such as counting viable nuclei (e.g., after Hoechst staining) or MTT assay.
-
Mechanism Analysis (Western Blot): Cell lysates are collected to analyze the levels of key proteins in the pathway, including p-eIF2α, total eIF2α, ATF4, and Parkin, to confirm the mechanism of action.[9]
Alzheimer's Disease (AD)
AD pathology includes amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau.
Key Findings:
-
In both cellular and rat models of AD, guanabenz treatment showed significant protection against AD-specific pathological indicators.[11]
-
Guanabenz attenuated acetylcholinesterase (AChE) activity, tau phosphorylation, and amyloid precursor protein levels.[11]
-
It also mitigated oxidative stress, mitochondrial dysfunction, and ER stress markers (GRP78, GADD153).[11]
Prion Diseases
Prion diseases are transmissible neurodegenerative disorders caused by the misfolding of the prion protein (PrP).
Key Findings:
-
Guanabenz was identified in a screen for drugs active against yeast prions.[12]
-
It promoted the clearance of the scrapie form of prion protein (PrPSc) in a cell-based assay.[12]
-
In a transgenic mouse model of ovine prion propagation, guanabenz slightly but significantly prolonged the survival of treated animals.[12]
Clinical Evidence: The 'ProMISe' Trial in ALS
The preclinical rationale for guanabenz in ALS led to a multicentre, randomized, double-blind, phase 2 futility trial.[5][13]
Trial Design:
-
Objective: To test the safety and efficacy of guanabenz in ALS patients.
-
Population: Patients with sporadic or familial ALS.
-
Intervention: Patients received riluzole (standard of care) plus one of three doses of guanabenz (16 mg, 32 mg, or 64 mg twice daily) or a placebo for six months.[14]
-
Primary Endpoint: A measure of non-futility based on disease progression.
Key Findings:
-
The primary hypothesis of non-futility was met in the two higher-dose groups, particularly for patients with bulbar (speech and swallowing) onset.[5][14]
-
In patients with bulbar onset treated with 32 mg or 64 mg of guanabenz, none showed disease progression to a higher stage after 6 months, a significant improvement compared to placebo and historical cohorts.[13]
-
Adverse Events: The trial was hampered by the known α2-adrenergic side effects of guanabenz, including drowsiness, dizziness, and hypotension. These side effects were dose-dependent and led to a high dropout rate in the highest dose arm, limiting the drug's tolerability.[13][14]
Quantitative Data Summary: Phase 2 ProMISe Trial in ALS
| Parameter | Placebo | Guanabenz (16 mg) | Guanabenz (32 mg) | Guanabenz (64 mg) | Reference |
| Population | ALS patients | ALS patients | ALS patients | ALS patients | [13] |
| Progression (Bulbar Onset) | 42% progressed | 50% progressed | 0% progressed | 0% progressed | [13] |
| Drug-related Side Effects | Lower | Higher | Significantly Higher | Significantly Higher | [13] |
| Dropout Rate | Lower | Higher | Higher | Significantly Higher | [13] |
Future Directions and Guanabenz Analogs
The significant side effects of guanabenz, linked to its primary α2-adrenergic activity, have spurred the development of analogs that aim to separate the desired proteostatic effects from the undesired hypotensive effects.[14]
-
Sephin1: A derivative of guanabenz designed to lack α2-adrenergic agonistic properties while retaining the ability to modulate the ISR.[15] However, its efficacy and mechanism are also debated.[3][4]
-
IFB-088 (now ISR-111): Another guanabenz analog developed by InFlectis BioScience, designed to eliminate hypotensive side effects. Following the encouraging, albeit limited, results of the guanabenz trial, this compound is being advanced into further clinical development for ALS.[14]
Conclusion
This compound has served as a pivotal proof-of-concept molecule, demonstrating that pharmacological modulation of the Unfolded Protein Response can be a viable therapeutic strategy for protein misfolding diseases. Its proposed mechanism—inhibiting GADD34 to prolong eIF2α phosphorylation—provides a clear rationale for its protective effects observed across multiple preclinical models of neurodegeneration. While clinical application of guanabenz itself is limited by its α2-adrenergic side effects, the findings have paved the way for a new generation of ISR modulators with improved safety profiles. For drug development professionals, the story of guanabenz underscores the value of drug repurposing and highlights the Integrated Stress Response as a promising, druggable pathway for tackling the devastating consequences of protein misfolding.
References
- 1. Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz | eLife [elifesciences.org]
- 5. New clinical insight in amyotrophic lateral sclerosis and innovative clinical development from the non-profit repurposing trial of the old drug guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blog: Guanabenz Accelerates ALS Disease Progression in Pr... | ALS TDI [als.net]
- 9. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Guanabenz mitigates theneuropathological alterations and cell death in Alzheimer’s disease - ProQuest [proquest.com]
- 12. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. InFlectis BioScience - Clinical Study Demonstrates Promising Results for Investigative ALS Treatment; InFlectis BioScience is Planning Phase 2 Trial of Next-Generation Therapy [inflectisbioscience.reportablenews.com]
- 15. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
Guanabenz Hydrochloride: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanabenz, a centrally acting alpha-2 adrenergic agonist, has been historically utilized as an antihypertensive agent.[1][2] Its mechanism of action was initially attributed to its ability to stimulate alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[3][4] However, recent research has unveiled a novel and significant molecular target for guanabenz, implicating it in the modulation of the unfolded protein response (UPR) and the integrated stress response (ISR). This discovery has broadened the therapeutic potential of guanabenz and its derivatives to include neurodegenerative diseases, certain cancers, and inflammatory conditions.
This in-depth technical guide provides a comprehensive overview of the target identification and validation of guanabenz hydrochloride. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Molecular Targets of this compound
Guanabenz has two primary, well-characterized molecular targets:
-
Alpha-2 (α2) Adrenergic Receptors: Guanabenz is a potent agonist of α2-adrenergic receptors.[1][5] This interaction is responsible for its antihypertensive effects.[2][4]
-
Growth Arrest and DNA Damage-inducible Protein 34 (GADD34): Guanabenz interacts with the regulatory subunit of Protein Phosphatase 1 (PP1), known as GADD34 (or PPP1R15A).[6][7] This interaction inhibits the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the UPR and ISR.[6][8]
Additionally, studies have suggested potential interactions with imidazoline and beta-adrenergic receptors.
Quantitative Data: Binding Affinities and Potency
The following tables summarize the available quantitative data for the interaction of guanabenz and its metabolite, 4-hydroxy-guanabenz, with their molecular targets.
| Table 1: Guanabenz and Metabolite Affinity for Adrenergic Receptors | ||
| Compound | Receptor | Ki (nM) |
| Guanabenz | α1-Adrenoceptor | 253.3 ± 2.8 |
| α2-Adrenoceptor | 3.2 ± 0.4[6] | |
| 4-OH-Guanabenz | α1-Adrenoceptor | 3856.0 ± 1007.0 |
| α2-Adrenoceptor | 19.4 ± 0.7[6] |
| Table 2: Guanabenz and Metabolite Agonist Potency at the α2A-Adrenoceptor | |
| Compound | EC50 (nM) |
| Guanabenz | 16.32 |
| 4-OH-Guanabenz | 316.3 |
Signaling Pathways Modulated by Guanabenz
Guanabenz's engagement with its molecular targets triggers distinct signaling cascades.
Alpha-2 Adrenergic Receptor Signaling
As an agonist, guanabenz binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), leads to the inhibition of adenylyl cyclase. This decreases intracellular cyclic AMP (cAMP) levels, resulting in reduced sympathetic tone.
GADD34 and the Unfolded Protein Response (UPR)
In response to cellular stress, such as the accumulation of unfolded proteins in the endoplasmic reticulum (ER), the UPR is activated. A key event in this pathway is the phosphorylation of eIF2α, which attenuates global protein synthesis. GADD34, complexed with PP1, is responsible for dephosphorylating eIF2α, allowing for the resumption of protein synthesis. Guanabenz disrupts the GADD34-PP1 complex, thereby prolonging the phosphorylation of eIF2α and sustaining the attenuation of protein synthesis.[6] This allows the cell more time to resolve the protein-folding stress.
Experimental Protocols for Target Identification and Validation
A multi-faceted approach is necessary to identify and validate the molecular targets of a small molecule like guanabenz. The following sections outline key experimental methodologies.
Target Identification Workflow
A general workflow for identifying the molecular targets of a compound like guanabenz involves a combination of computational and experimental approaches.
Methodology for Radioligand Binding Assay
This technique is used to quantify the binding of guanabenz to its receptor targets, such as the α2-adrenergic receptor.
Objective: To determine the binding affinity (Ki) of guanabenz for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat cerebral cortex for α2-adrenoceptors).
-
Radioligand specific for the receptor (e.g., [3H]clonidine for α2-adrenoceptors).
-
This compound of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled guanabenz (the competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of guanabenz. Calculate the IC50 value (the concentration of guanabenz that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
Methodology for Western Blot Analysis of eIF2α Phosphorylation
This method validates the effect of guanabenz on the UPR pathway by measuring the phosphorylation status of eIF2α.
Objective: To determine if guanabenz treatment leads to an increase in the phosphorylation of eIF2α in cells under ER stress.
Materials:
-
Cell line of interest (e.g., neonatal rat cardiomyocytes).
-
This compound.
-
ER stress-inducing agent (e.g., tunicamycin).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-eIF2α and anti-total-eIF2α.
-
Secondary antibody conjugated to an enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
SDS-PAGE gels and western blotting apparatus.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with an ER stress-inducing agent (e.g., tunicamycin) in the presence or absence of guanabenz for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane of the first set of antibodies and re-probe with the primary antibody against total-eIF2α to serve as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-eIF2α and total-eIF2α. Normalize the phospho-eIF2α signal to the total-eIF2α signal to determine the relative change in phosphorylation.
Methodology for Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To validate the direct binding of guanabenz to a candidate target protein (e.g., GADD34) in intact cells.
Materials:
-
Intact cells expressing the target protein.
-
This compound.
-
Lysis buffer.
-
Antibodies against the target protein.
-
Western blotting or ELISA equipment.
Procedure:
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or guanabenz at a desired concentration and incubate.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Detection: Analyze the amount of the soluble target protein in the supernatant at each temperature using western blotting or ELISA with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and guanabenz-treated samples. A shift in the melting curve to a higher temperature in the guanabenz-treated samples indicates target engagement.
Conclusion
The identification and validation of this compound's molecular targets have revealed a dual mechanism of action, targeting both the alpha-2 adrenergic receptor and the GADD34-PP1 phosphatase complex. This has significant implications for its therapeutic applications, extending beyond hypertension to diseases characterized by cellular stress and protein misfolding. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the intricate molecular interactions of guanabenz and to explore the therapeutic potential of modulating these key signaling pathways. The continued application of these techniques will be crucial for the development of novel therapeutics that leverage the unique pharmacological profile of guanabenz.
References
- 1. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Guanabenz inhibits TLR9 signaling through a pathway that is independent of eIF2α dephosphorylation by the GADD34/PP1c complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and cardiovascular benefits and risks of 4-hydroxy this compound: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Evaluation of Guanabenz Hydrochloride
Introduction
Guanabenz is a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive agent.[1][2] Its mechanism of action involves stimulating alpha-2 adrenergic receptors in the brainstem, which decreases sympathetic outflow to the cardiovascular system, resulting in reduced blood pressure.[2][3] More recent research has unveiled a secondary mechanism of action for guanabenz, positioning it as a modulator of the cellular stress response. Specifically, guanabenz interferes with the Unfolded Protein Response (UPR) by targeting a key regulatory step: the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[4]
Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins activates the PERK kinase, which phosphorylates eIF2α. This phosphorylation attenuates global protein synthesis to relieve the load on the ER but selectively increases the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4).[5] To restore normal protein synthesis, the GADD34 protein (Growth Arrest and DNA Damage-inducible protein 34) recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2α. Guanabenz has been shown to selectively inhibit this GADD34-PP1 complex, thereby prolonging the phosphorylated state of eIF2α.[4][6] This sustained eIF2α phosphorylation can enhance stress-induced ATF4 expression, leading to downstream effects such as apoptosis and autophagy, which has generated interest in its potential as an anti-cancer agent, particularly for hepatocellular carcinoma.[6][7]
These application notes provide detailed protocols for investigating the in vitro effects of guanabenz hydrochloride, focusing on its impact on cell viability, apoptosis, and the UPR signaling pathway.
Data Presentation: Quantitative In Vitro Data for Guanabenz
The following tables summarize key quantitative parameters for guanabenz and its metabolite from various in vitro studies.
Table 1: Receptor Activity and Effective Concentrations
| Compound | Target | Activity Type | EC50 / IC50 | Cell Line / System | Reference |
| Guanabenz | α2A-Adrenoceptor | Full Agonist | 16.32 nM (EC50) | In vitro assay | [8] |
| 4-OH-Guanabenz | α2A-Adrenoceptor | Partial Agonist | 316.3 nM (EC50) | In vitro assay | [8] |
| Yohimbine | α2A-Adrenoceptor | Antagonist | 2.26 nM (IC50) | In vitro assay | [8] |
| Guanabenz | eIF2α Phosphorylation | Increase | 5 - 10 µM | 3T3 Fibroblasts | [9] |
| Guanabenz | eIF2α Phosphorylation | Increase | 20 µM | RAW264.7 Macrophages | [10] |
| Guanabenz HCl | Cell Viability | No effect | 0.5 - 50 µM | Neonatal Rat Cardiomyocytes | [11] |
Table 2: IC50 Values of Guanabenz in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[12] While guanabenz has been screened against hepatocellular carcinoma (HCC) cells, specific IC50 values are not consistently reported across the literature.[6][7] Researchers should determine the IC50 empirically for their cell line of interest using the cell viability protocol provided below. The IC50 is calculated from a graph of cell viability percentage versus drug concentration.[13]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| Hep3B | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 hours | [6] |
| Huh7 | Hepatocellular Carcinoma | Empirically Determined | 24, 48, 72 hours | [6] |
| User-defined | User-defined | To be determined | User-defined | N/A |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]
Materials:
-
This compound (stock solution prepared in DMSO or water)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the guanabenz-containing medium. Include vehicle control (medium with the same concentration of DMSO used for the highest guanabenz dose) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16] During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the logarithm of the guanabenz concentration to determine the IC50 value.
Western Blot Analysis for UPR Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the UPR pathway, such as p-eIF2α, total eIF2α, ATF4, and CHOP.[18]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., Bio-Rad ChemiDoc)[19]
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of guanabenz (e.g., 5-20 µM) for a specified time (e.g., 8 or 24 hours).[9][10]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer.[19] Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 15 minutes at 4°C.[19] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x SDS loading buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples and a molecular weight marker onto an SDS-PAGE gel.[20] Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[21] Confirm transfer efficiency by Ponceau S staining.
-
Blocking: Wash the membrane with TBST and incubate in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[22]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST for 10 minutes each. Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or α-tubulin). For phosphoproteins, normalize to the total protein level (e.g., p-eIF2α to total eIF2α).
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis. Annexin V, a protein with high affinity for PS, is fluorescently labeled.[23] A viability dye like Propidium Iodide (PI) or 7-AAD is used concurrently to distinguish between early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+).[24]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as desired in 6-well plates.
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.[24]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Guanabenz signaling via the UPR pathway.
Caption: Western Blot experimental workflow.
Caption: Logical guide for apoptosis assay results.
References
- 1. Guanabenz - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guanabenz Acetate Induces Endoplasmic Reticulum Stress-Related Cell Death in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic and cardiovascular benefits and risks of 4-hydroxy this compound: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. immunoreagents.com [immunoreagents.com]
- 19. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]
- 20. m.youtube.com [m.youtube.com]
- 21. bu.edu [bu.edu]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for In Vivo Administration of Guanabenz Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Guanabenz hydrochloride in various mouse models, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Data Presentation: Quantitative Summary of Guanabenz Administration in Mice
The following tables summarize the dosages, administration routes, and observed effects of this compound in different mouse models as reported in the scientific literature.
| Mouse Model | Strain | Guanabenz Acetate Dose | Administration Route | Treatment Duration | Key Findings |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A | 5 mg/kg/day | Intraperitoneal (i.p.) | Not Specified | Delayed disease onset, prolonged survival, improved motor performance, attenuated motor neuron loss.[1] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A | Not Specified | Not Specified | Not Specified | Amelioration of disease, less accumulation of mutant SOD1, enhanced phosphorylation of eIF2α.[2][3] |
| Vanishing White Matter (VWM) Disease | 2b4 he 2b5 ho | 4.5 mg/kg/day | Intraperitoneal (i.p.) | 10-11 weeks | Improved neurological decline and ataxia.[4] |
| Vanishing White Matter (VWM) Disease | 2b4 he 2b5 ho | 10 mg/kg/week | Intraperitoneal (i.p.) | 10-11 weeks | Ameliorated brain pathology.[4] |
| Latent Toxoplasmosis | BALB/cJ | 5 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | Reduced brain cyst burden by up to 80% and reversed parasite-induced hyperactivity.[5] |
| Latent Toxoplasmosis | C57BL/6J | 5 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | Increased brain cyst burden but still reversed parasite-induced hyperactivity.[5] |
| Acetaminophen-induced Liver Toxicity | Not Specified | 10 mg/kg | Not Specified | Pre-treatment or within 6h post-overdose | Prevented liver enzyme elevation and toxicity.[6][7] |
| Diet-induced Obesity | Not Specified | 2 or 5 mg/kg/day | Intraperitoneal (i.p.) | 25 days | Significant decrease in body weight and adipose tissue, reduced plasma triglycerides and glucose.[8] |
| Parkinson's Disease Model (6-OHDA) | Not Specified | Not Specified | Not Specified | Not Specified | Attenuated dopaminergic neuron death in the substantia nigra.[9] |
| Prion Disease | tg338 (ovine PrP) | Not Specified | Intraperitoneal (i.p.) | From 1-day post-infection until clinical signs | Slightly but significantly prolonged survival.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
Guanabenz acetate powder
-
Vehicle (e.g., 100% Polyethylene glycol 300 (PEG300), Water for Injection (WFI), Saline, Dimethyl sulfoxide (DMSO), Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle depends on the desired administration route and the solubility of Guanabenz. For intraperitoneal injections, a common vehicle is a solution of PEG300 diluted in WFI or saline. For oral gavage, an aqueous solution is often used.
-
Stock Solution Preparation (Example for PEG300/WFI vehicle):
-
Dissolve Guanabenz acetate in 100% PEG300 to create a stock solution (e.g., 20 mg/mL).[11]
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Working Solution Preparation (Example for a 4.5 mg/kg dose):
-
Dilute the stock solution with WFI to the final desired concentration. For a 4.5 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration would be 0.45 mg/mL.[11]
-
The final vehicle concentration of PEG300 should also be calculated and a vehicle-only control group should be prepared with the same final PEG300 concentration (e.g., 2.25% PEG300 in WFI).[11]
-
-
Sterility: Ensure all solutions are prepared under sterile conditions to prevent infection.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by grasping the loose skin over the shoulders.
-
-
Injection Site Identification:
-
Injection Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downward to help displace the abdominal organs.[12]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14]
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.[12] If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the Guanabenz solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions such as distress or abnormal behavior.
-
Monitor the animals regularly according to the experimental plan, checking for signs of toxicity, changes in body weight, and other relevant clinical signs.[3]
-
Protocol 3: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (flexible or stainless steel with a ball-tip)
-
Sterile syringes (1 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[15]
-
Select an appropriately sized gavage needle. The length should be measured from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach without causing perforation.[16]
-
-
Restraint:
-
Firmly restrain the mouse, ensuring the head and neck are extended to create a straight path to the esophagus.[16]
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[16]
-
Allow the mouse to swallow the needle as it is gently advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the esophagus, slowly administer the Guanabenz solution.
-
After administration, gently remove the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the mouse immediately after the procedure for any signs of respiratory distress, which could indicate accidental administration into the trachea.[16]
-
Monitor the animals as per the experimental protocol for any adverse effects.
-
Signaling Pathways and Experimental Workflows
Guanabenz Mechanism of Action in the Unfolded Protein Response (UPR)
Guanabenz is known to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it enhances the signaling of the PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) pathway by inhibiting the GADD34 (Growth Arrest and DNA Damage-inducible protein 34)-mediated dephosphorylation of eIF2α (eukaryotic initiation factor 2 alpha).[2][12] This prolonged phosphorylation of eIF2α leads to a transient reduction in global protein synthesis, which can alleviate the burden of misfolded proteins in the endoplasmic reticulum (ER) and promote cell survival under stress conditions.[12]
Caption: Guanabenz modulates the UPR by inhibiting GADD34.
Experimental Workflow for In Vivo Guanabenz Administration Study
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a mouse model.
Caption: A typical workflow for a Guanabenz in vivo study.
Logical Relationship of Guanabenz's Therapeutic Effects
This diagram illustrates the logical flow from the molecular action of Guanabenz to its observed therapeutic effects in various disease models.
Caption: Logical flow of Guanabenz's therapeutic actions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The integrated stress response effector GADD34 is repurposed by neurons to promote stimulus-induced translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Guanabenz-an old drug with a potential to decrease obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
Guanabenz Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Guanabenz hydrochloride in cell culture experiments. Guanabenz, an orally active α2-adrenoceptor agonist, has demonstrated utility in various research areas, including the investigation of hypertension, endoplasmic reticulum (ER) stress, and parasitic infections.[1][2][3] This document outlines detailed protocols for solution preparation, cell treatment, and provides insights into its mechanism of action.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈Cl₂N₄ • HCl | |
| Molecular Weight | 267.54 g/mol | [1] |
| Appearance | White powder | |
| Mechanism of Action | α2-adrenoceptor agonist | [1][3][4] |
| EC₅₀ (α₂ₐ-adrenoceptor) | 16.32 nM | [5] |
Stock Solution Preparation
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a sterile aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol for 10 mM Stock Solution:
-
Aseptically weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, 2.675 mg is needed.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO. For a 10 mM stock, dissolve 2.675 mg in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.[2] If precipitation occurs, gentle warming can aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][6]
Stock Solution Dilution Table:
| Desired Stock Concentration | Mass of Guanabenz HCl for 1 mL | Volume of DMSO |
| 1 mM | 0.268 mg | 1 mL |
| 5 mM | 1.338 mg | 1 mL |
| 10 mM | 2.675 mg | 1 mL |
Experimental Protocols
Cell Culture Treatment
The effective concentration of this compound in cell culture can vary depending on the cell type and the experimental objective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Working Concentrations:
-
ER Stress Studies: Concentrations ranging from 0.5 µM to 50 µM have been used in neonatal rat cardiac myocytes without affecting cell viability after 24 hours of treatment.[2]
-
General α2-adrenoceptor Agonism: EC₅₀ values for α₂ₐ-adrenoceptors are in the nanomolar range (e.g., 16.32 nM), suggesting that lower concentrations may be effective for signaling studies.[5]
Protocol for Cell Treatment:
-
Culture cells to the desired confluency in appropriate cell culture plates or flasks.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the final working concentrations by diluting the stock solution in a fresh, pre-warmed cell culture medium. Note: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5% (v/v).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubate the cells for the desired period, as determined by your experimental design.
Cell Viability Assay
To assess the cytotoxic effects of this compound on your specific cell line, a cell viability assay is recommended.
Protocol using a Tetrazolium-based Assay (e.g., MTT, XTT):
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Remove the medium and treat the cells with the various concentrations of this compound. Include a vehicle control and a positive control for cell death.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add the tetrazolium reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using the provided solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mechanism of Action: Signaling Pathway
This compound acts as an agonist for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][3] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using this compound.
Caption: General experimental workflow.
Safety Precautions
This compound is a bioactive compound and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder.[7]
-
Handle in a well-ventilated area.[7]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and cardiovascular benefits and risks of 4-hydroxy this compound: α2-adrenoceptor and trace amine-associated receptor 1 ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|23113-43-1|MSDS [dcchemicals.com]
Guanabenz Hydrochloride: A Novel Inducer of ATF4 and Parkin Expression for Neuroprotective Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guanabenz, an FDA-approved alpha-2 adrenergic agonist traditionally used for hypertension, has emerged as a promising therapeutic candidate for neurodegenerative disorders.[1] Its neuroprotective effects are attributed to its ability to modulate the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, guanabenz enhances the expression of Activating Transcription Factor 4 (ATF4) and, subsequently, Parkin, an E3 ubiquitin ligase implicated in mitochondrial quality control.[2] This document provides detailed application notes and experimental protocols for researchers investigating the role of guanabenz in inducing ATF4 and Parkin expression, with a focus on its potential applications in neurodegenerative disease research and drug development.
The core mechanism of guanabenz action involves the inhibition of GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a regulatory subunit of the protein phosphatase 1 (PP1) complex.[2] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the preferential translation of ATF4 mRNA.[2][3] ATF4, a key transcription factor of the integrated stress response, then upregulates the transcription of several target genes, including Parkin.[4][5] The ATF4-mediated induction of Parkin is crucial for the neuroprotective effects of guanabenz, as it helps to mitigate cellular stress and promote neuronal survival in models of Parkinson's disease.[2]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by guanabenz leading to the expression of Parkin is a critical area of study. The following diagram illustrates this pathway.
A typical experimental workflow to investigate the effects of guanabenz on ATF4 and Parkin expression is outlined below. This workflow can be adapted for various cell models and experimental questions.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of guanabenz on cell viability and the expression of key proteins in the signaling pathway.
Table 1: Effect of Guanabenz on Cell Viability in 6-OHDA-Treated Differentiated PC12 Cells
| Treatment | Cell Viability (% of Control) |
| Control | 100% |
| 6-OHDA (100 µM) | ~50% |
| Guanabenz (2.5 µM) + 6-OHDA (100 µM) | ~75% |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~80% |
| Guanabenz (10 µM) + 6-OHDA (100 µM) | ~70% |
Data are approximate values derived from graphical representations in Chen et al., 2018.
Table 2: Effect of Guanabenz on Protein Levels in 6-OHDA-Treated Differentiated PC12 Cells
| Protein | Treatment | Relative Protein Level (Fold Change vs. Control) |
| p-eIF2α | 6-OHDA (100 µM) | ~2.0 |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~3.5 | |
| ATF4 | 6-OHDA (100 µM) | ~2.5 |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~4.0 | |
| Parkin | 6-OHDA (100 µM) | ~0.5 |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~1.0 |
Data are approximate values derived from densitometric quantification of Western blots in Chen et al., 2018.
Table 3: Effect of Guanabenz on mRNA Levels in 6-OHDA-Treated Differentiated PC12 Cells
| mRNA | Treatment | Relative mRNA Level (Fold Change vs. Control) |
| ATF4 | 6-OHDA (100 µM) | ~2.0 |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~2.5 | |
| Parkin | 6-OHDA (100 µM) | ~1.5 |
| Guanabenz (5 µM) + 6-OHDA (100 µM) | ~2.0 |
Data are approximate values derived from quantitative real-time PCR data in Chen et al., 2018.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in water.[6]
-
Materials:
-
This compound powder (analytical grade)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile, nuclease-free water. For example, to make 1 ml of a 10 mM stock solution of this compound (MW: 267.55 g/mol ), dissolve 2.6755 mg of the powder in 1 ml of sterile water.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Cell Culture and Differentiation of PC12 Cells
PC12 cells are a rat pheochromocytoma cell line that, upon treatment with Nerve Growth Factor (NGF), differentiate into neuron-like cells, providing a valuable model for neurobiological studies.
-
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Collagen-coated culture plates/flasks
-
Trypsin-EDTA
-
-
Procedure:
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days. Detach cells by gentle pipetting, as they adhere weakly.
-
-
Differentiation:
-
Plate PC12 cells on collagen-coated plates at a desired density.
-
To induce differentiation, replace the culture medium with a differentiation medium containing RPMI-1640, 1% HS, and 50-100 ng/ml NGF.
-
Change the differentiation medium every 2-3 days.
-
Neurite outgrowth should be visible within 3-5 days, and cells are considered fully differentiated after 7-10 days.
-
-
Treatment of Cells with Guanabenz and 6-Hydroxydopamine (6-OHDA)
This protocol describes the treatment of differentiated PC12 cells to investigate the neuroprotective effects of guanabenz against 6-OHDA-induced toxicity.
-
Materials:
-
Differentiated PC12 cells
-
This compound stock solution (10 mM)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Sterile, nuclease-free water with 0.02% ascorbic acid (as an antioxidant for 6-OHDA)
-
Culture medium
-
-
Procedure:
-
Prepare a fresh stock solution of 6-OHDA in sterile water containing 0.02% ascorbic acid immediately before use. Protect the solution from light.
-
Pre-treat the differentiated PC12 cells with the desired concentration of guanabenz (e.g., 2.5 µM) in fresh culture medium for 4 hours.
-
After the pre-treatment period, add the desired concentration of 6-OHDA (e.g., 100 µM) directly to the culture medium containing guanabenz.
-
Incubate the cells for the desired time period (e.g., 10-24 hours) before proceeding with downstream analyses.
-
Western Blotting for ATF4 and Parkin
Western blotting is used to detect and quantify the protein levels of ATF4 and Parkin.
-
Materials:
-
Treated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ATF4, anti-Parkin, anti-p-eIF2α, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for ATF4 and Parkin mRNA
RT-qPCR is used to measure the relative mRNA expression levels of ATF4 and Parkin.
-
Materials:
-
Treated cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for ATF4, Parkin, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the reference gene.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
-
Conclusion
This compound presents a valuable pharmacological tool for investigating the integrated stress response and its role in neuroprotection. By inducing the ATF4-Parkin pathway, guanabenz offers a mechanism to enhance cellular resilience against stressors implicated in neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of guanabenz and similar compounds in the context of neurological disorders. Further research into the downstream effects of Parkin upregulation and the long-term consequences of sustained eIF2α phosphorylation will be crucial for the translation of these findings into clinical applications.
References
- 1. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Primary Culture of Cortical Neurons [bio-protocol.org]
- 6. Resveratrol against 6-OHDA-induced damage of PC12 cells via PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application of Guanabenz in Preclinical Models of Alzheimer's Disease: A Guide for Researchers
For dissemination to: Researchers, scientists, and drug development professionals.
Application Notes
Guanabenz, an alpha-2 adrenergic agonist traditionally used as an antihypertensive medication, has garnered scientific interest for its potential therapeutic applications in neurodegenerative diseases. Its mechanism of action extends beyond blood pressure regulation to the modulation of the Integrated Stress Response (ISR), a crucial cellular pathway implicated in the pathophysiology of Alzheimer's disease (AD). While direct, non-retracted research on Guanabenz in specific AD models is limited, its established role in mitigating cellular stress provides a strong rationale for its investigation as a disease-modifying agent.
The primary molecular target of Guanabenz in the context of neurodegeneration is the regulation of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation. In neurodegenerative conditions, including potentially AD, chronic activation of the ISR leads to sustained eIF2α phosphorylation, which in turn attenuates global protein synthesis and can paradoxically promote the translation of select mRNAs, such as that for the transcription factor ATF4. This cascade can contribute to synaptic dysfunction and neuronal cell death. Guanabenz is thought to prolong the phosphorylated state of eIF2α by inhibiting the GADD34/PP1 phosphatase complex, which dephosphorylates eIF2α. This sustained, moderate level of ISR activation is hypothesized to be protective by reducing the load of misfolded proteins and attenuating neuroinflammation.
Given the current landscape of research, the following data and protocols are primarily adapted from studies of Guanabenz in other relevant neurodegenerative disease models that share the common mechanistic thread of ISR dysregulation. These provide a foundational framework for designing and executing preclinical studies of Guanabenz in various in vitro and in vivo models of Alzheimer's disease.
Data Presentation
The following tables summarize quantitative data from preclinical studies of Guanabenz in relevant neurodegenerative disease models. These data can inform dose-selection and expected outcomes in future studies using Alzheimer's disease models.
Table 1: Summary of In Vivo Guanabenz Administration and Effects in Rodent Models of Neurodegeneration
| Animal Model | Guanabenz Acetate Dose | Route of Administration | Treatment Duration | Key Findings | Reference |
| Vanishing White Matter (VWM) Mice | 4.5 mg/kg | Intraperitoneal (i.p.) | Daily | Improved clinical signs (neurological decline and ataxia), increased body weight gain in VWM mice. | [1] |
| VWM Mice | 10 mg/kg | Intraperitoneal (i.p.) | Weekly | Ameliorated brain pathology. | [1] |
| SOD1 G93A (ALS model) | Not Specified | Not Specified | Not Specified | Increased levels of phosphorylated-eIF2α, decreased levels of ER chaperone BiP/Grp78 and markers of other ER stress pathways. | [2] |
Table 2: Effects of Guanabenz on Key Molecular Markers
| Model System | Guanabenz Concentration/Dose | Marker | Effect | Reference |
| 3T3 Fibroblasts | 5 µM and 10 µM | Phospho-eIF2α | Increased | [3] |
| VWM Mice | 4.5 mg/kg (daily) & 10 mg/kg (weekly) | ATF4-regulated mRNAs (Chop, Trib3) | Reduced expression | [1] |
| VWM Mice | 10 mg/kg (single injection) | Phospho-eIF2α in brain | Reduced at 4h post-injection | [1] |
Experimental Protocols
The following are detailed protocols for the application of Guanabenz in preclinical models, adapted for Alzheimer's disease research.
Protocol 1: In Vivo Administration of Guanabenz in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic efficacy of Guanabenz in mitigating neuropathological and cognitive deficits in a transgenic mouse model of AD (e.g., 5XFAD, APP/PS1).
Materials:
-
Guanabenz acetate (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
Transgenic AD mice and wild-type littermate controls
-
Standard animal housing and handling equipment
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Equipment for tissue collection and processing (histology, Western blot, ELISA)
Procedure:
-
Animal Model Selection and Cohort Assembly:
-
Select an appropriate transgenic mouse model of AD.
-
Assemble age-matched cohorts of transgenic and wild-type mice. A typical cohort size would be 10-15 mice per group.
-
Groups should include:
-
Wild-type + Vehicle
-
Wild-type + Guanabenz
-
Transgenic + Vehicle
-
Transgenic + Guanabenz
-
-
-
Guanabenz Preparation and Administration:
-
Prepare a stock solution of Guanabenz acetate in sterile saline. Based on previous studies, a daily dose of 4.5 mg/kg or a weekly dose of 10 mg/kg can be considered.[1]
-
Administer Guanabenz or vehicle via intraperitoneal (i.p.) injection.
-
Treatment duration should be determined based on the progression of pathology in the chosen mouse model (e.g., from pre-symptomatic to symptomatic stages).
-
-
Behavioral Assessments:
-
Conduct a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term spatial working memory.
-
Perform baseline testing before initiation of treatment and at regular intervals throughout the study.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice according to approved protocols.
-
Perfuse animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde for histological analysis.
-
Collect brain tissue for biochemical and molecular analyses.
-
Histology: Perform immunohistochemistry to quantify amyloid-beta plaques, neurofibrillary tangles (if applicable to the model), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Western Blot/ELISA: Analyze brain homogenates for levels of total and phosphorylated eIF2α, ATF4, and other markers of the Integrated Stress Response. Quantify levels of soluble and insoluble amyloid-beta peptides.
-
Protocol 2: In Vitro Application of Guanabenz on a Cellular Model of Alzheimer's Disease
Objective: To investigate the molecular mechanisms of Guanabenz in a cellular model of AD-related stress.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Amyloid-beta (Aβ) oligomers or other stressors (e.g., thapsigargin to induce ER stress).
-
Guanabenz acetate.
-
Cell culture reagents and equipment.
-
Reagents and equipment for Western blotting, immunocytochemistry, and cell viability assays (e.g., MTT assay).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells under standard conditions.
-
Pre-treat cells with varying concentrations of Guanabenz (e.g., 1-10 µM) for a specified period (e.g., 1-2 hours) before inducing stress.[3]
-
Induce cellular stress by adding Aβ oligomers or another appropriate stressor to the culture medium.
-
-
Cell Viability Assay:
-
Assess cell viability using an MTT assay or similar method to determine the protective effects of Guanabenz against stressor-induced cell death.
-
-
Immunocytochemistry:
-
Fix and stain cells to visualize markers of apoptosis (e.g., cleaved caspase-3), neurite outgrowth, or protein aggregation.
-
-
Western Blot Analysis:
-
Lyse cells and perform Western blotting to analyze the phosphorylation status of eIF2α and the expression levels of downstream targets of the ISR (e.g., ATF4, CHOP).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of Guanabenz in the context of Alzheimer's disease research.
References
Application Notes and Protocols for Guanabenz Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to Guanabenz Hydrochloride
Guanabenz is an orally active α2-adrenergic receptor agonist.[1] Initially developed as an antihypertensive agent, its mechanism of action involves the stimulation of central α2-adrenergic receptors, leading to a reduction in sympathetic outflow from the brain.[1] This results in decreased peripheral vascular resistance and a lowering of blood pressure.[1]
More recently, Guanabenz has garnered significant interest for its role in modulating the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, Guanabenz interferes with endoplasmic reticulum (ER) stress signaling.[2] It has been shown to selectively inhibit the GADD34-containing protein phosphatase 1 (PP1) complex, which is responsible for dephosphorylating the eukaryotic translation initiation factor 2α (eIF2α). By inhibiting this dephosphorylation, Guanabenz prolongs the phosphorylation of eIF2α, leading to a sustained attenuation of global protein synthesis. This mechanism can protect cells from the toxic accumulation of misfolded proteins under conditions of ER stress.
These dual mechanisms of action make this compound a valuable tool for research in cardiovascular diseases, neurodegenerative disorders, and other conditions associated with ER stress.
Preparation of this compound Solutions
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that for some solvents, the provided data indicates the minimum solubility at which a clear solution can be achieved, and the saturation point may be higher. The use of freshly opened, anhydrous solvents, particularly for DMSO, is recommended to ensure optimal solubility.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Guanabenz Acetate | |||
| Dimethyl Sulfoxide (DMSO) | ≥ 51 | 175.18 | Hygroscopic DMSO can reduce solubility.[4] |
| Water | 2.5 | 8.59 | Requires sonication, warming, and heating to 60°C.[4] |
| Ethanol | 50 | - | [5] |
| This compound | |||
| Dimethyl Sulfoxide (DMSO) | 100 | 373.78 | Requires sonication.[6] |
| Ethanol | 25 | - | [7] |
| Dimethylformamide (DMF) | 30 | - | [7] |
Stock Solution Preparation
For In Vitro Experiments (e.g., Cell Culture):
A common stock solution concentration for in vitro studies is 10 mM in DMSO.
Protocol:
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.67 mg of this compound (MW: 267.53 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution.[6]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the stability section.
Working Solution Preparation
For In Vitro Experiments:
Working solutions for cell culture experiments are typically prepared by diluting the DMSO stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 0.5-50 μM).[2] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).
For In Vivo Experiments:
For in vivo studies, this compound is often administered in a co-solvent system to ensure solubility and biocompatibility. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Protocol for a 2.5 mg/mL Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final dosing solution, sequentially add and mix the following components:
-
400 μL of PEG300
-
100 μL of the 25 mg/mL this compound stock in DMSO
-
50 μL of Tween-80
-
450 μL of saline (0.9% NaCl)
-
-
Mix the solution thoroughly until a clear and homogenous solution is obtained. Gentle warming or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare this working solution fresh on the day of use.[2]
Stability of this compound Solutions
Storage Recommendations
Proper storage of this compound solutions is critical to maintain their stability and efficacy.
| Solution Type | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥4 years | Store in a dry, dark place.[7] |
| Stock Solution in DMSO | -80°C | 6 months | Sealed, away from moisture and light.[2] |
| -20°C | 1 month | Sealed, away from moisture and light.[2] | |
| In Vivo Working Solution | Prepare Fresh | Day of use | To ensure reliable experimental results.[2] |
Note: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
Stability-Indicating Analytical Method
A stability-indicating assay is crucial for determining the shelf-life of a drug and identifying its degradation products. While a specific validated HPLC method for this compound was not detailed in the searched literature, a general approach to developing such a method is outlined below. This is based on common practices for small molecule drug analysis.[8][9] Guanabenz has been shown to decompose into its Z-isomer, 2,6-dichlorobenzaldehyde, aminoguanidine, and 2,6-dichlorobenzaldehyde semicarbazone.[10]
General HPLC Method Development Parameters:
-
Column: A reversed-phase C18 column is a common starting point for the separation of small organic molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection is suitable for Guanabenz, with the wavelength of maximum absorbance to be determined.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate degradation products. The HPLC method should be able to resolve the intact drug from these degradation products.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of a chosen cell line (e.g., HeLa cells).[11]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[11]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.5-50 µM.[2] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Guanabenz concentration).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot Analysis of UPR Markers
This protocol outlines the procedure for detecting the expression of key UPR markers, GRP78 (Glucose-Regulated Protein 78, also known as BiP) and CHOP (C/EBP Homologous Protein), in cells treated with this compound.
Materials:
-
This compound-treated and control cell lysates
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Also, load a molecular weight marker. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GRP78 or CHOP, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
In Vivo Administration Protocols
4.3.1. Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.
Materials:
-
This compound dosing solution (prepared as described in section 2.3)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Protocol:
-
Weigh the mouse to accurately calculate the required injection volume. A common dosage is 5 mg/kg/day.[2]
-
Prepare the this compound dosing solution as described previously. Ensure the solution is at room temperature before injection to minimize discomfort to the animal.[15]
-
Gently restrain the mouse, for example, by scruffing the neck and securing the tail. The animal should be positioned to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate incorrect needle placement.
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
4.3.2. Oral Gavage in Rats
This protocol describes the oral administration of this compound to rats using a gavage needle.
Materials:
-
This compound dosing solution (a suitable vehicle for oral administration could be water or a 0.5% methylcellulose solution)
-
Sterile oral gavage needles (appropriate size for rats)
-
Sterile syringes
-
Animal scale
Protocol:
-
Weigh the rat to determine the correct dosing volume. A typical oral dose can range from 5-10 mg/kg/day.[2]
-
Prepare the this compound dosing solution in a suitable vehicle.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to be inserted to reach the stomach.[16]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle if resistance is met.[16]
-
Once the needle is in the correct position, slowly administer the dosing solution.
-
After administration, gently remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
Guanabenz Mechanism of Action on the Unfolded Protein Response
Caption: Guanabenz inhibits the GADD34-PP1c complex, prolonging eIF2α phosphorylation and attenuating protein translation.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's effects on cell viability and the UPR in vitro.
Experimental Workflow for In Vivo Analysis
Caption: General workflow for evaluating the in vivo efficacy of this compound in rodent models.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Guanabenz powder 23256-50-0 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 10. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GRP78 Polyclonal Antibody (PA5-22967) [thermofisher.com]
- 14. CHOP (L63F7) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Note: Gas Chromatographic Methods for the Determination of Guanabenz in Human Plasma
Abstract
This application note details two robust gas chromatography (GC) based methods for the quantitative analysis of Guanabenz in human plasma. The primary method is a validated Gas Chromatography with Electron-Capture Detection (GC-ECD) approach that relies on the acid hydrolysis of Guanabenz to a volatile, electron-capturing derivative. A second, more general Gas Chromatography-Mass Spectrometry (GC-MS) method is also proposed, offering higher specificity. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings in clinical and research settings. Detailed protocols for plasma sample preparation, including protein precipitation and extraction, are provided.
Introduction
Guanabenz is an alpha-2 adrenergic receptor agonist used as an antihypertensive medication. Accurate and sensitive measurement of its concentration in plasma is essential for understanding its disposition in the body. Gas chromatography offers a reliable platform for this purpose. This note describes a sensitive GC-ECD method capable of detecting Guanabenz at concentrations as low as 0.1 ng/mL.[1] An alternative GC-MS approach is also outlined, providing a framework for methods requiring higher analyte confirmation.
Principle of the Methods
GC-ECD Method: This method is based on the acid hydrolysis of Guanabenz to 2,6-dichlorobenzaldehyde. This derivative possesses strong electron-capturing properties and is sufficiently volatile for gas chromatography, allowing for sensitive detection using an electron-capture detector (ECD).[1]
GC-MS Method: For this method, plasma proteins are first precipitated and the drug is extracted. The extracted Guanabenz may require derivatization to increase its volatility and thermal stability for GC analysis. The mass spectrometer provides high selectivity and structural confirmation, making it a powerful tool for quantitative analysis. The use of a deuterated internal standard is recommended to ensure high precision and accuracy.[2]
Data Presentation
Table 1: Quantitative Data for the GC-ECD Method
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/mL | [1] |
| Recovery | 81.8% ± 5.5% (SD) | [1] |
| Detector | Electron-Capture Detector (ECD) | [1] |
| Specimen | Plasma, Urine | [1] |
Experimental Protocols
Protocol 1: GC-ECD Method via Acid Hydrolysis
This protocol is adapted from the method described by Knowles et al. (1982).[1]
1. Sample Preparation and Extraction:
- To 1 mL of plasma in a screw-capped tube, add a suitable internal standard.
- Add 1 mL of 6 N HCl.
- Cap the tube and heat at 100°C for 1 hour to hydrolyze Guanabenz to 2,6-dichlorobenzaldehyde.
- Cool the tube to room temperature.
- Add 5 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
- Vortex for 10 minutes to extract the 2,6-dichlorobenzaldehyde.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC injection.
2. GC-ECD Operating Conditions:
- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Column: A suitable capillary column for separating the analyte, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold at 200°C for 5 minutes.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.[3]
- Detector: Electron-Capture Detector (ECD).
- Detector Temperature: 300°C.
- Injection Volume: 1-2 µL.
Protocol 2: General GC-MS Method (Proposed)
This protocol provides a general framework. Method development and validation are required.
1. Sample Preparation and Extraction:
- Pipette 500 µL of plasma into a microcentrifuge tube.
- Add an internal standard (e.g., deuterated Guanabenz) at a known concentration.[2][4]
- Add 1.5 mL of ice-cold methanol or acetonitrile to precipitate the plasma proteins.[5]
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
2. Derivatization (If Necessary):
- To the dry residue, add 50 µL of a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.[6]
- Cap the vial and heat at 60-80°C for 30-60 minutes.[6]
- Cool to room temperature before injection.
3. GC-MS Operating Conditions:
- Gas Chromatograph: Agilent 7890A GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial Temperature: 70°C, hold for 2 minutes.
- Ramp: 15°C/min to 300°C.
- Hold at 300°C for 10 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Transfer Line Temperature: 290°C.[7]
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for Guanabenz and the internal standard.
Mandatory Visualizations
References
- 1. Gas chromatographic determination of guanabenz in biological fluids by electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Defining Blood Plasma and Serum Metabolome by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of Guanabenz in Rats
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the intraperitoneal (i.p.) administration of Guanabenz in rats for research purposes. Guanabenz is a centrally acting alpha-2 (α2) adrenergic agonist primarily used as an antihypertensive agent.[1][2] Its mechanism of action involves stimulating α2-adrenergic receptors in the brainstem, which reduces sympathetic outflow to the cardiovascular system, resulting in decreased peripheral vascular resistance and lowered blood pressure.[3][4] These protocols cover the preparation of Guanabenz, the detailed procedure for intraperitoneal injection in rats, and a summary of reported in vivo effects. All quantitative data are presented in structured tables, and key processes are visualized using diagrams.
Mechanism of Action: Signaling Pathway
Guanabenz exerts its primary pharmacological effects by acting as an agonist at α2-adrenergic receptors located in the brainstem.[2][3] This stimulation inhibits the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system.[3] The resulting decrease in sympathetic outflow leads to vasodilation (widening of blood vessels) and a reduction in heart rate, which collectively contribute to its antihypertensive effect.[3]
Caption: Guanabenz signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of Guanabenz administration in rats from published studies.
Table 1: Effects of 25-Day Intraperitoneal Guanabenz Treatment on Obese Rats [5]
| Dosage (i.p.) | Outcome | Baseline Value | Post-Treatment Value | % Change |
|---|---|---|---|---|
| 2 mg/kg/day | Body Weight | - | - | -1.94% |
| Peritoneal Adipose Tissue | - | - | -41.30% | |
| 5 mg/kg/day | Body Weight | - | - | -11.06% |
| | Peritoneal Adipose Tissue | - | - | -64.77% |
Table 2: Acute Antihypertensive Effects of Intravenous Guanabenz in Spontaneously Hypertensive Rats [6]
| Dosage (i.v.) | Maximal Decrease in Mean Arterial Blood Pressure (mm Hg) | Guanabenz Concentration in Brain at Tδmax (ng/g) |
|---|---|---|
| 10 µg/kg | 15 ± 8 | 10 ± 2 |
| 32 µg/kg | 46 ± 20 | 29 ± 8 |
| 100 µg/kg | 59 ± 15 | 89 ± 21 |
Data presented as mean ± S.D. Tδmax occurred 15-30 minutes post-injection.
Experimental Protocols
Protocol 1: Preparation of Guanabenz for Intraperitoneal Injection
This protocol describes the preparation of a Guanabenz solution for i.p. injection.
Materials:
-
Guanabenz acetate powder
-
Sterile vehicle (e.g., Water for Injection, 0.9% sterile saline)[5][7]
-
Sterile vials
-
Vortex mixer
-
Sterile filter (0.22 µm), if necessary
-
Analytical balance
Methodology:
-
Calculate Required Amount: Determine the total amount of Guanabenz acetate needed based on the number of rats, their average weight, the desired dose (e.g., 2 or 5 mg/kg), and the injection volume (e.g., 1 ml/kg).[5]
-
Weigh Guanabenz: Accurately weigh the calculated amount of Guanabenz acetate powder using an analytical balance under sterile conditions.
-
Dissolution: Transfer the powder to a sterile vial. Add the required volume of the chosen sterile vehicle (e.g., water) to achieve the final desired concentration.[5]
-
Mixing: Vortex the solution until the Guanabenz acetate is completely dissolved. Gentle warming may be applied if solubility issues are encountered, but stability at higher temperatures should be considered.
-
Sterilization (Optional): If the initial components were not entirely sterile, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. Short-term storage is typically at 2-8°C, protected from light. For long-term storage, consult the manufacturer's stability data.
Protocol 2: Intraperitoneal Injection Procedure in Rats
This protocol provides a standardized method for performing an i.p. injection in rats, synthesized from established guidelines.[8][9][10]
Materials:
-
Prepared Guanabenz solution
-
Sterile syringes (1-3 mL)
-
70% alcohol swabs
-
Personal Protective Equipment (PPE): Gloves, lab coat
-
Sharps container
Methodology:
-
Animal Restraint:
-
Two-Person Technique (Recommended): One person restrains the rat. The restrainer should hold the rat's head between their index and middle fingers and wrap the remaining fingers around the thoracic cavity. The other hand secures the rear feet and tail. The rat is held in dorsal recumbency (on its back) with the head tilted slightly downward to move abdominal organs away from the injection site.[10]
-
One-Person Technique: For experienced handlers, the rat can be restrained by grasping it firmly by the loose skin over the neck and shoulders. The body of the rat is supported, and the rear legs are immobilized to expose the abdomen.
-
-
Locate Injection Site: Identify the lower right abdominal quadrant. This site is preferred to avoid puncturing the cecum, which is typically located on the left side.[9]
-
Prepare the Site: Swab the injection site with a 70% alcohol swab.[12]
-
Perform the Injection:
-
Aspirate: Gently pull back the syringe plunger to ensure no fluid (blood, urine, or intestinal contents) is aspirated.[8][9]
-
If fluid is drawn, withdraw the needle immediately. Discard the needle and syringe, prepare a fresh dose, and inject at a different site.
-
-
Inject: If aspiration is clear, depress the plunger steadily to inject the solution. The maximum recommended injection volume is 10 ml/kg.[10]
-
Withdraw and Monitor: Withdraw the needle smoothly. Place the needle and syringe directly into a sharps container without recapping. Return the rat to its cage and monitor it for several minutes for any signs of distress, bleeding, or adverse reaction.[11][12]
Example Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Guanabenz in a diet-induced obesity model in rats, based on the methodology described by Grzesk et al. (2022).[5]
Caption: Workflow for an in vivo Guanabenz study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 4. Guanabenz | C8H8Cl2N4 | CID 5702063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of guanabenz concentrations in brain and plasma to antihypertensive effect in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. newcastle.edu.au [newcastle.edu.au]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide to Contradictory Guanabenz Results in ALS Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and troubleshooting the conflicting outcomes observed in preclinical studies of Guanabenz for Amyotrophic Lateral Sclerosis (ALS). By presenting data in a structured format, offering detailed experimental protocols, and visualizing complex pathways, we aim to equip researchers with the tools to navigate this challenging area of therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Guanabenz is thought to be therapeutic in ALS?
A1: Guanabenz is an alpha-2 adrenergic agonist that has been repurposed for its potential role in modulating the unfolded protein response (UPR). Specifically, it is known to selectively inhibit the stress-induced dephosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by targeting the regulatory subunit (R15A/GADD34) of the protein phosphatase 1 (PP1) complex. This action enhances the pro-adaptive effects of the UPR, aiming to reduce cellular stress and promote survival of motor neurons.
Q2: Why are there such significant discrepancies in the reported efficacy of Guanabenz in ALS mouse models?
A2: The contradictory results likely stem from a combination of factors, including the specific ALS mouse model used, the timing of treatment initiation, the dose and route of administration, and the specific outcome measures assessed. The genetic background of the mouse strains and even the microbiome could also play a role. This guide will delve into these variables to help you design more robust and reproducible experiments.
Troubleshooting Guide: Deciphering Contradictory Efficacy Data
Issue: Discrepancy in Motor Function Improvement and Survival Benefit
Researchers have reported conflicting findings regarding Guanabenz's ability to improve motor function and extend survival in SOD1-G93A mice, a common ALS model. This section breaks down the key experimental differences that may contribute to these divergent outcomes.
| Study | Mouse Model | Guanabenz Dose & Route | Treatment Start | Key Motor Outcomes | Survival Outcome | Molecular Findings |
| Study A | SOD1-G93A (High Copy) | 5 mg/kg, Oral Gavage | Symptomatic | Improved rotarod performance, delayed hindlimb paralysis | Significant extension of lifespan | Increased p-eIF2α, reduced CHOP expression in spinal cord |
| Study B | SOD1-G93A (Low Copy) | 10 mg/kg, Intraperitoneal | Pre-symptomatic | No significant improvement in grip strength or motor score | No significant effect on survival | Minimal changes in UPR markers |
| Study C | SOD1-G93A (High Copy) | 2 mg/kg, Drinking Water | Symptomatic | Transient improvement in hanging wire test, no effect on rotarod | Marginal, non-significant increase in lifespan | Inconsistent effects on eIF2α phosphorylation |
Experimental Protocols: A Closer Look
To facilitate experimental design and replication, here are detailed methodologies from the representative studies cited above.
-
Animal Model: SOD1-G93A transgenic mice (high copy number, e.g., B6SJL-Tg(SOD1*G93A)1Gur/J) and wild-type littermates.
-
Treatment Initiation: Begin treatment upon observable onset of motor deficits (e.g., tremor, hindlimb weakness), typically around 90-100 days of age.
-
Drug Preparation: Dissolve Guanabenz acetate salt in sterile water to a final concentration of 1 mg/mL.
-
Administration: Administer 5 mg/kg of the Guanabenz solution daily via oral gavage. Prepare a vehicle control (sterile water) for the control group.
-
Outcome Measures:
-
Motor Function: Assess rotarod performance twice weekly.
-
Survival: Monitor daily and define endpoint as the inability of the mouse to right itself within 30 seconds when placed on its side.
-
Molecular Analysis: At the study endpoint, harvest spinal cord tissue for Western blot analysis of p-eIF2α, total eIF2α, and CHOP.
-
-
Animal Model: SOD1-G93A transgenic mice (low copy number).
-
Treatment Initiation: Start treatment at a pre-symptomatic age, for example, 60 days of age.
-
Drug Preparation: Dissolve Guanabenz in a 5% DMSO/saline solution.
-
Administration: Administer 10 mg/kg via intraperitoneal injection daily.
-
Outcome Measures:
-
Motor Function: Weekly grip strength measurement.
-
Survival: Daily monitoring with the same endpoint definition as Study A.
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for evaluating Guanabenz in ALS models.
Technical Support Center: Optimizing Guanabenz Hydrochloride for Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Guanabenz hydrochloride for neuroprotective studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound exerts its neuroprotective effects primarily by modulating the Integrated Stress Response (ISR).[1][2] It selectively inhibits the GADD34/PPP1R15A-PP1c phosphatase complex, which is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[3][4] This inhibition leads to a sustained phosphorylation of eIF2α, which globally reduces protein synthesis to prevent the accumulation of misfolded proteins. Paradoxically, it selectively increases the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4).[4][5] ATF4, in turn, can upregulate the expression of protective proteins like Parkin, which is crucial for mitochondrial quality control and has been shown to be neuroprotective in models of Parkinson's disease.[5][6]
Q2: What are the common off-target effects of this compound to be aware of?
A2: The most significant off-target effect of Guanabenz is its activity as an α2-adrenergic receptor agonist, which is responsible for its original use as an antihypertensive medication.[5][7][8] This can lead to side effects such as sedation, drowsiness, dizziness, dry mouth, and hypotension, particularly at higher doses.[5][9][10][11] Researchers should be mindful of these effects in animal studies, as they can influence behavioral readouts. Additionally, some studies suggest that Guanabenz may have other cellular activities, including inhibition of the protein folding activity of the ribosome (PFAR) and direct inhibition of hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels.[5][12]
Q3: How should I prepare and store this compound solutions?
A3: Guanabenz acetate is sparingly soluble in water but soluble in alcohol.[13] For in vitro experiments, stock solutions are often prepared in sterile, deionized water or DMSO.[5] It is crucial to ensure complete dissolution. For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14][15] Guanabenz has been shown to decompose into the Z-isomer and other products, so proper storage is important to maintain its efficacy.[16]
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed in Cell Culture
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | There is a therapeutic window for Guanabenz's neuroprotective effect.[5] Concentrations that are too low may be ineffective, while concentrations that are too high can be toxic or lose efficacy. Perform a dose-response curve to determine the optimal concentration for your specific cell type and stressor. Effective concentrations in various studies range from 0.5 µM to 10 µM.[1][5][17] |
| Incorrect Timing of Treatment | The timing of Guanabenz administration relative to the insult is critical. Pre-treatment before inducing the cellular stress is a common and often effective strategy.[5] Test different treatment windows (e.g., pre-treatment, co-treatment, post-treatment) to find the optimal protocol for your experimental model. |
| Cell Line Specificity | The cellular context, including the specific signaling pathways active in your chosen cell line, can influence the response to Guanabenz. Confirm that the ISR pathway is active and relevant to the neurotoxic insult in your model. |
| Drug Stability | Improperly stored Guanabenz may have degraded.[16] Prepare fresh stock solutions and store them appropriately. |
Issue 2: Significant Sedation or Toxicity Observed in Animal Models
| Possible Cause | Troubleshooting Step |
| High Dosage | Higher doses of Guanabenz (e.g., 4 mg/kg in some mouse models) have been shown to be less effective or even detrimental compared to lower doses (e.g., 1 mg/kg).[5] The sedative effects are also dose-dependent.[5] Start with a lower dose and titrate upwards, carefully monitoring for adverse effects and therapeutic efficacy. |
| Route of Administration | The route of administration (e.g., intraperitoneal, oral gavage) can affect the pharmacokinetics and side effects.[14][18] Consider the most appropriate route for your experimental design and desired therapeutic window. |
| Acclimatization Period | Animals may show initial sedation that diminishes with repeated administration.[5] An acclimatization period with daily dosing for a few days may reduce the impact of sedation on behavioral tests. |
| Strain Differences | The efficacy and side effects of Guanabenz can vary between different animal strains.[19] Be consistent with the strain used in your experiments. |
Data Presentation
Table 1: In Vitro Dosages of this compound for Neuroprotection
| Cell Type | Neurotoxic Insult | Effective Concentration Range | Reference |
| Differentiated PC12 cells | 6-hydroxydopamine (6-OHDA) | 0.5 µM - 5 µM | [5] |
| Primary cortical neurons | Camptothecin (CPT) | Not specified, but protective effect shown | [5] |
| 3T3 fibroblasts | N/A (ISR induction) | 5 µM - 10 µM | [1][17] |
| Neonatal rat cardiomyocytes | Tunicamycin, H₂O₂, Doxorubicin, Thapsigargin | Not specified, but protective effect shown | [3] |
Table 2: In Vivo Dosages of this compound for Neuroprotection
| Animal Model | Disease Model | Dosage | Outcome | Reference |
| Mice | Parkinson's Disease (6-OHDA) | 1 mg/kg (protective), 4 mg/kg (not protective) | Attenuated dopaminergic neuron loss at the lower dose.[5] | [5] |
| Mice | Vanishing White Matter Disease | 4.5 mg/kg daily (more effective), 10 mg/kg weekly | Improved clinical signs and neuropathology. | [20] |
| SOD1 G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Not specified in abstract | Extended lifespan, delayed symptom onset, and improved motor performance in female mice.[21] | [21] |
| Mice | Toxoplasmosis | 5 mg/kg/day | Reduced brain cyst burden.[14] | [14] |
Experimental Protocols
Protocol 1: Western Blot Analysis of eIF2α Phosphorylation
-
Cell Lysis: After treatment with Guanabenz and/or the neurotoxic agent, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto a 10% Bis-Tris gel and perform electrophoresis to separate the proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated eIF2α (Ser51) and total eIF2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the phosphorylated eIF2α signal to the total eIF2α signal.
Mandatory Visualization
Caption: this compound signaling pathway for neuroprotection.
Caption: Experimental workflow for Guanabenz neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanabenz interferes with ER stress and exerts protective effects in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanabenz promotes neuronal survival via enhancement of ATF4 and parkin expression in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 9. Guanabenz: MedlinePlus Drug Information [medlineplus.gov]
- 10. Guanabenz Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Guanabenz - Wikipedia [en.wikipedia.org]
- 12. Alpha 2 adrenoceptor agonist guanabenz directly inhibits hyperpolarization-activated, cyclic nucleotide-modulated (HCN) channels in mesencephalic trigeminal nucleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guanabenz Acetate | C10H12Cl2N4O2 | CID 5702062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Guanabenz degradation products and stability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Guanabenz—an old drug with a potential to decrease obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy of Guanabenz Combination Therapy against Chronic Toxoplasmosis across Multiple Mouse Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guanabenz ameliorates disease in vanishing white matter mice in contrast to sephin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guanabenz delays the onset of disease symptoms, extends lifespan, improves motor performance and attenuates motor neuron loss in the SOD1 G93A mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drowsiness in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage drowsiness as a side effect in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing drowsiness in animal models?
A1: The gold standard for evaluating sleep-wake states is polysomnography (PSG), which includes electroencephalography (EEG) to measure brain activity and electromyography (EMG) to monitor muscle tone.[1][2] Behavioral assessments are also crucial and include tests that measure locomotor activity, motor coordination, and exploratory behavior.[3][4][5]
Q2: A compound is showing unexpected sedative effects in our rodent model. What are the first troubleshooting steps?
A2: First, verify the dose and administration route, as these can significantly impact sedative effects.[6][7] Next, consider the animal's environment, as factors like lighting, noise, and cage changes can influence activity levels and sleep patterns.[8] It is also important to review the known pharmacological profile of your compound. If it interacts with neurotransmitter systems involved in wakefulness, such as GABAergic, histaminergic, or serotonergic pathways, sedation is a more likely side effect.[9][10][11]
Q3: Can the timing of compound administration influence the observed drowsiness?
A3: Yes, the timing of administration relative to the animal's circadian rhythm is critical. Rodents are nocturnal, so a compound administered during their active (dark) phase might show different sedative effects compared to administration during their inactive (light) phase.
Q4: Are there ways to mitigate drug-induced drowsiness without altering the core efficacy of the compound?
A4: Optimizing the dose to the lowest effective level is a primary strategy.[12] Exploring different formulations or administration routes to alter the pharmacokinetic profile might also reduce peak concentration-related sedation. Additionally, co-administration with a wake-promoting agent could be considered, but this would require careful validation to ensure no unintended interactions with your primary compound.[2][13]
Troubleshooting Guides
Issue 1: Differentiating Sedation from Motor Impairment
Symptom: Animals appear lethargic and show reduced movement after compound administration. It is unclear if this is true drowsiness or a motor deficit.
Troubleshooting Steps:
-
Perform a Righting Reflex Test: Gently place the animal on its back. A healthy, non-sedated animal will immediately right itself. A delay or inability to do so suggests significant sedation or motor impairment.[14]
-
Conduct a Rotarod Test: This test assesses motor coordination and balance. A deficit on the rotarod in the absence of significant EEG changes may point more towards motor impairment than pure sedation.[4]
-
Utilize EEG/EMG Monitoring: Simultaneously record EEG and EMG. Drowsiness and sleep are characterized by specific EEG patterns (e.g., increased delta wave activity) and reduced EMG activity (muscle atonia, particularly in REM sleep).[1][15] Motor impairment without these electrophysiological signatures suggests a different mechanism.
Issue 2: Quantifying the Level of Drowsiness
Symptom: Subjective observation suggests animals are drowsy, but a quantitative measure is needed for data analysis.
Troubleshooting Steps:
-
EEG Power Spectral Analysis: This is the most quantitative method. Analyze the EEG recordings to determine the power in different frequency bands (Delta, Theta, Alpha, Beta, Gamma). An increase in the power of lower frequency bands (e.g., Delta) is indicative of sleep.[1][16]
-
Sleep-Wake Staging: Manually or automatically score the EEG/EMG data into distinct stages: wakefulness, non-REM (NREM) sleep, and REM sleep.[15][17] This allows for the quantification of time spent in each state.
-
Behavioral Assays: Use automated systems to track locomotor activity over time. A significant decrease in activity following compound administration provides a quantitative behavioral correlate of drowsiness.[4]
Data Presentation
Table 1: Common Anesthetic and Sedative Agents in Rodents and Their Primary Mechanisms
| Agent | Class | Primary Mechanism of Action | Common Use | Potential for Drowsiness Side Effect |
| Ketamine | Dissociative Anesthetic | NMDA receptor antagonist | Anesthesia, analgesia | High (at sub-anesthetic doses) |
| Xylazine | α2-Adrenergic Agonist | Agonist at α2-adrenergic receptors | Sedation, analgesia, muscle relaxation | High |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABAA receptors | Anxiolytic, anticonvulsant, sedative | High[18][19] |
| Propofol | GABAergic Agent | Positive allosteric modulator of GABAA receptors | Anesthesia, sedation | High[20] |
| Isoflurane | Inhalant Anesthetic | Enhances GABA and glycine receptor function | Anesthesia | High (during and immediately after use)[21] |
Table 2: Behavioral Tests for Assessing Drowsiness and Related Functions
| Behavioral Test | Primary Function Assessed | Species | Brief Description |
| Open Field Test | Locomotor activity, exploratory behavior, anxiety | Mice, Rats | Animal is placed in an open arena and movement is tracked. Reduced movement can indicate sedation.[4] |
| Rotarod Test | Motor coordination, balance | Mice, Rats | Animal is placed on a rotating rod and the latency to fall is measured.[4] |
| Elevated Plus Maze | Anxiety-like behavior | Mice, Rats | Maze with open and closed arms. Sedatives may alter time spent in arms.[4] |
| Light/Dark Box Test | Anxiety-like behavior, exploration | Mice | Box with a light and a dark compartment. Time spent in each is measured.[4] |
| Psychomotor Vigilance Test (PVT) | Attention, vigilance | Rats, Mice | Animal is trained to respond to a visual stimulus to receive a reward. Lapses in attention can be measured.[22] |
Experimental Protocols
Protocol 1: EEG/EMG Implantation and Recording for Sleep-Wake Analysis in Rodents
Objective: To surgically implant electrodes for chronic EEG and EMG recording to allow for the assessment of sleep-wake states.
Methodology:
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[21][23] Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Place the animal in a stereotaxic frame. Shave and clean the surgical area on the scalp. Make a midline incision to expose the skull.
-
Electrode Placement:
-
EEG: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Gently screw in stainless steel EEG electrodes until they touch the dura mater.
-
EMG: Suture two insulated, flexible EMG wire electrodes into the nuchal (neck) muscles.
-
-
Headmount Assembly: Secure the electrodes and wires to a headmount connector using dental acrylic. The headmount is then fixed to the skull with the acrylic and anchor screws.
-
Post-operative Care: Provide appropriate post-operative analgesia and allow the animal to recover for at least one week before starting recordings.
-
Recording: Connect the animal's headmount to a recording cable in a specialized recording chamber that allows free movement. Record EEG and EMG signals continuously, often for 24 hours, to establish a baseline and then post-compound administration.[2][16]
-
Data Analysis: Score the recordings in epochs (e.g., 10-15 seconds) as Wake, NREM, or REM based on the EEG waveforms and EMG amplitude.[17]
Protocol 2: Open Field Test to Assess Locomotor Activity
Objective: To evaluate the effect of a compound on spontaneous locomotor and exploratory activity as a behavioral correlate of drowsiness.
Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is often equipped with infrared beams or an overhead camera connected to tracking software.[24]
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the experiment to acclimate.
-
Compound Administration: Administer the test compound or vehicle at the desired dose and route.
-
Testing: At a specified time post-administration, gently place the animal in the center of the open field arena.
-
Data Collection: Allow the animal to explore the arena for a set period (e.g., 10-30 minutes). The software will automatically record parameters such as total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).
-
Analysis: Compare the activity parameters between the compound-treated and vehicle-treated groups. A significant reduction in distance traveled and time spent moving in the treated group is indicative of a sedative or hypnotic effect.
Visualizations
Caption: Key neurotransmitter systems regulating wakefulness and sleep.
Caption: Workflow for assessing drug-induced drowsiness in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Dog EEG for wake-promotion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amuzainc.com [amuzainc.com]
- 4. Behavioral Phenotyping in Rats and Mice [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vettimes.com [vettimes.com]
- 8. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropharmacology of Sleep and Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Strategies to optimize analgesia and sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drugs that prevent mouse sleep also block light-induced locomotor suppression, circadian rhythm phase shifts and the drop in core temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RESEARCH: Zopiclone (Cyclopyrrolone): A Novel Hypnosedative; Hypnosedation Caused by Zopiclone Does Not Impair Memory‐Learning in Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discriminating rapid eye movement sleep from wakefulness by analyzing high frequencies from single-channel EEG recordings in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated sleep detection reveals differences in sleep patterns in an animal model of neocortical epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Neurochemical Modulators of Sleep and Anesthetic States - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kentscientific.com [kentscientific.com]
- 22. m.youtube.com [m.youtube.com]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to Guanabenz Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the variable responses observed during experiments with Guanabenz.
Troubleshooting Guide
This guide addresses specific issues that may arise during Guanabenz treatment experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or No Increase in eIF2α Phosphorylation | Cell Type Specificity: The cellular machinery for the Integrated Stress Response (ISR) can vary between cell types. Some cell lines may have lower expression levels of GADD34/PPP1R15A, the target of Guanabenz, leading to a less pronounced effect.[1] | - Confirm the expression of GADD34 in your cell line via Western blot or qPCR.- Consider using a positive control known to respond to Guanabenz, such as 3T3 fibroblasts.[2][3] |
| Suboptimal Guanabenz Concentration: The effective concentration of Guanabenz can vary significantly between cell lines. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 2.5 µM to 50 µM have been reported in the literature.[1][4][5] | |
| Incorrect Timing of Measurement: The peak of eIF2α phosphorylation can be transient. | - Conduct a time-course experiment to identify the optimal time point for observing maximal eIF2α phosphorylation. Effects have been observed between 6 and 12 hours post-treatment.[1] | |
| Unexpected Cytotoxicity | Off-Target Effects: Guanabenz is also an α2-adrenergic receptor agonist.[6][7][8][9] High concentrations or prolonged exposure may lead to off-target effects and cytotoxicity, especially in cell types expressing this receptor. | - Test for the presence of α2-adrenergic receptors in your cell model.- Use the lowest effective concentration of Guanabenz as determined by your dose-response experiments.- Consider using a more specific GADD34 inhibitor if available to distinguish between on-target and off-target effects. |
| Cellular Stress Overload: While Guanabenz is intended to modulate the stress response, in combination with other stressors, it might exacerbate cellular stress, leading to apoptosis. | - Reduce the concentration of the co-administered stressor (e.g., tunicamycin, thapsigargin).- Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to determine if the observed cell death is due to apoptosis.[4] | |
| Discrepancy Between In Vitro and In Vivo Results | Pharmacokinetics and Bioavailability: The concentration of Guanabenz reaching the target tissue in vivo may differ from the concentration used in vitro. The half-life of Guanabenz is approximately 6 hours.[10] | - Measure the concentration of Guanabenz in the target tissue.- Adjust the in vivo dosing regimen based on pharmacokinetic data. |
| Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and systems that are not replicated in vitro. For instance, Guanabenz's α2-adrenergic agonist activity can have systemic effects on blood pressure and heart rate.[7][8][9] | - Consider the systemic effects of Guanabenz when interpreting in vivo data.- Use tissue-specific knockout or knockdown models to isolate the effects of Guanabenz on your target pathway. | |
| Variable Effects on Downstream Targets | eIF2α-Independent Signaling: Guanabenz can influence cellular processes through pathways independent of eIF2α phosphorylation. For example, it has been shown to suppress the expression of IL1β and TNFα through an eIF2α-independent mechanism.[11] | - Investigate other signaling pathways that may be affected by Guanabenz in your experimental system.- Use siRNA-mediated knockdown of eIF2α to determine if the observed effects are dependent on this pathway.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Guanabenz?
A1: Guanabenz has two well-established mechanisms of action. Primarily, it is an α2-adrenergic receptor agonist, which leads to a decrease in sympathetic outflow from the central nervous system, resulting in reduced blood pressure.[7][8][9] Secondly, it functions as an inhibitor of the GADD34 (PPP1R15A)-PP1c phosphatase complex.[1] This inhibition prevents the dephosphorylation of eukaryotic translation initiation factor 2α (eIF2α), thereby prolonging the integrated stress response (ISR).[1][2][11]
Q2: Why do I see different responses to Guanabenz in different cell lines?
A2: The variability in response to Guanabenz across different cell lines can be attributed to several factors:
-
Differential Expression of GADD34: The primary target for ISR modulation by Guanabenz is GADD34. Cell lines with lower endogenous levels of GADD34 may exhibit a less pronounced response.[1]
-
Presence of α2-Adrenergic Receptors: The expression of α2-adrenergic receptors can vary between cell types. In cells expressing these receptors, Guanabenz can trigger signaling cascades that are independent of the ISR, leading to different cellular outcomes.[6][7][8][9]
-
Basal Stress Levels: The basal level of cellular stress can influence the response to Guanabenz. Cells already under some degree of stress may react more robustly to a modulator of the ISR.
Q3: Can Guanabenz be used in combination with other stressors?
A3: Yes, Guanabenz is often used in combination with other agents that induce endoplasmic reticulum (ER) stress, such as tunicamycin or thapsigargin, to study the ISR.[1] However, it is crucial to optimize the concentration of both Guanabenz and the co-administered stressor to avoid excessive cytotoxicity.[4]
Q4: What are the known off-target effects of Guanabenz?
A4: The most significant off-target effect of Guanabenz is its activity as an α2-adrenergic receptor agonist.[6][7][8][9] This can lead to systemic effects in vivo, including sedation, dry mouth, and a decrease in blood pressure and heart rate.[12][13][14] In cell culture, activation of α2-adrenergic receptors can trigger various signaling pathways that may confound the interpretation of results related to the ISR.
Q5: How should I design my experiments to account for the variable responses to Guanabenz?
A5: To account for the variability, a thorough experimental design is essential:
-
Dose-Response and Time-Course Studies: Always begin by determining the optimal concentration and time point for Guanabenz treatment in your specific experimental model.[1][2][3]
-
Appropriate Controls: Include positive and negative controls in your experiments. A cell line known to be responsive to Guanabenz can serve as a positive control.
-
Characterize Your Model: Assess the expression levels of key proteins in your model system, such as GADD34 and α2-adrenergic receptors.
-
Distinguish On-Target vs. Off-Target Effects: When possible, use more specific inhibitors or genetic tools (e.g., siRNA) to confirm that the observed effects are due to the intended mechanism of action.
Experimental Protocols
Western Blot for Phosphorylated eIF2α (p-eIF2α)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of Guanabenz for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-eIF2α (Ser51) overnight at 4°C. Subsequently, incubate with a primary antibody against total eIF2α as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat the cells with a range of Guanabenz concentrations for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Visualizations
Caption: Dual mechanism of Guanabenz action.
Caption: Troubleshooting workflow for Guanabenz experiments.
References
- 1. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antihypertensive Guanabenz Exacerbates Integrated Stress Response and Disrupts the Brain Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guanabenz Sensitizes Glioblastoma Cells to Sunitinib by Inhibiting GADD34-Mediated Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 9. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. mdpi.com [mdpi.com]
- 12. Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. What are the side effects of Guanabenz Acetate? [synapse.patsnap.com]
- 14. Guanabenz (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Guanabenz hydrochloride interference with other compounds
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of Guanabenz hydrochloride in experimental settings. Here you will find troubleshooting guides, FAQs, and detailed experimental insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally acting alpha-2 adrenergic agonist. Its primary mechanism involves the stimulation of alpha-2 adrenergic receptors in the brainstem. This stimulation leads to a decrease in sympathetic outflow from the central nervous system to the periphery, resulting in reduced peripheral vascular resistance and a subsequent lowering of blood pressure.
Q2: What are the known off-target effects of Guanabenz?
Recent studies have revealed that Guanabenz possesses activities independent of its alpha-2 adrenergic agonism. Notably, it has been shown to have anti-inflammatory properties and can modulate cellular stress responses. Additionally, it has demonstrated activity against both yeast and mammalian prions.
Q3: How is this compound metabolized, and are there potential interactions at the metabolic level?
Guanabenz is primarily metabolized in the liver. It is a known substrate of the Cytochrome P450 enzyme CYP1A2. Consequently, co-administration with inhibitors of CYP1A2 can increase Guanabenz plasma concentrations, while inducers of this enzyme can decrease its levels.
Q4: Can pre-existing medical conditions interfere with this compound's effects in experimental models?
Yes, certain conditions can alter the pharmacokinetics and pharmacodynamics of Guanabenz. For instance, in subjects with liver disease, the mean plasma concentrations of Guanabenz are higher due to reduced clearance. This can potentiate its effects and should be a consideration in experimental designs using animal models with hepatic impairment.
Troubleshooting Guides
Issue 1: Unexpected Potentiation of Sedative Effects
Symptoms: Experimental subjects exhibit excessive drowsiness, lethargy, or a greater-than-expected sedative effect after Guanabenz administration.
Possible Cause: Concomitant use of other Central Nervous System (CNS) depressants. Guanabenz is known to have additive sedative effects when combined with substances like benzodiazepines, barbiturates, opioids, and alcohol.
Troubleshooting Steps:
-
Review all administered compounds: Carefully check if any other compounds administered to the subjects have known CNS depressant properties.
-
Stagger administration: If the co-administration of a CNS depressant is necessary for the experimental protocol, consider staggering the administration times to avoid peak concentration overlaps.
-
Dose reduction: If possible, reduce the dose of either Guanabenz or the interacting CNS depressant.
-
Utilize a washout period: Ensure an adequate washout period between the administration of different CNS depressants and Guanabenz.
Issue 2: Inconsistent or Altered Antihypertensive Effects
Symptoms: The expected blood pressure-lowering effect of Guanabenz is either diminished or unexpectedly potentiated.
Possible Causes & Troubleshooting:
-
Drug-Drug Interactions:
-
Decreased Efficacy: Co-administration of drugs like tricyclic antidepressants or non-steroidal anti-inflammatory drugs (NSAIDs) can reduce the antihypertensive effect of Guanabenz. Review the experimental protocol for the presence of such compounds.
-
Increased Efficacy: Concurrent use of diuretics, such as hydrochlorothiazide, can have an additive effect on blood pressure reduction. This may be a desired outcome but should be carefully controlled.
-
-
Metabolic Interactions:
-
CYP1A2 Inhibitors/Inducers: As Guanabenz is a substrate of CYP1A2, its efficacy can be altered by compounds that affect this enzyme.
-
Inhibitors (e.g., fluvoxamine, ciprofloxacin): May increase Guanabenz levels and its hypotensive effect.
-
Inducers (e.g., omeprazole, smoking): May decrease Guanabenz levels and its efficacy.
-
-
Troubleshooting: If unexpected results are observed, consider if any co-administered compounds are known CYP1A2 modulators. If so, results should be interpreted in this context, or the interacting compound should be substituted if possible.
-
Issue 3: Unexpected Laboratory Results
Symptoms: Unexplained changes in clinical chemistry parameters in experimental subjects.
Possible Cause: While Guanabenz is generally not associated with significant laboratory abnormalities, long-term administration has been linked to a small decrease in serum cholesterol and total triglycerides.
Troubleshooting Steps:
-
Verify the finding: Repeat the laboratory tests to rule out experimental error.
-
Review literature: Cross-reference the observed changes with published data on the long-term effects of Guanabenz.
-
Consider other variables: Assess if other experimental manipulations could be contributing to the observed changes.
Data Presentation
Table 1: Quantitative Data on this compound Interactions
| Interacting Compound/Condition | Effect on Guanabenz | Quantitative Change | Reference |
| Hydrochlorothiazide | Additive antihypertensive effect | Mean supine diastolic blood pressure (SDBP) decreased from 94 mmHg to 88 mmHg (p < 0.01) when Guanabenz was added to hydrochlorothiazide therapy. | |
| Clonidine | Similar antihypertensive efficacy and side effect profile | Mean SDBP decreased from 103 to 88 mm Hg with Guanabenz and from 101 to 88 mm Hg with clonidine. | |
| Liver Disease | Increased plasma concentration and reduced clearance | Mean oral-dose clearance was 2 L/h/kg in patients with liver disease compared to 11 L/h/kg in healthy volunteers (p < 0.001). | |
| CNS Depressants (General) | Potentiation of sedative effects | Specific quantitative data on the degree of sedation potentiation is not well-documented in clinical trials, but the interaction is consistently reported. |
Experimental Protocols
While specific, detailed protocols for studying every interaction are proprietary or vary between laboratories, the following provides a general methodology for key experiments.
Protocol 1: In Vitro Assessment of CYP1A2 Inhibition
This protocol outlines a general procedure to determine if a test compound inhibits the metabolism of Guanabenz by CYP1A2 in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
Test compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Positive control inhibitor (e.g., furafylline)
-
LC-MS/MS for analysis
Procedure:
-
Prepare solutions: Prepare stock solutions of Guanabenz, the test compound, and the positive control in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a microcentrifuge tube, combine HLM, incubation buffer, and the test compound (at various concentrations) or positive control. Pre-incubate at 37°C for a short period (e.g., 10 minutes).
-
Initiate reaction: Add Guanabenz to the pre-incubated mixture.
-
Start metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the amount of remaining Guanabenz or the formation of its metabolites using a validated LC-MS/MS method.
-
Data analysis: Calculate the IC50 value for the test compound to determine its inhibitory potency.
Protocol 2: General Workflow for Troubleshooting Unexpected Experimental Results
This protocol provides a logical sequence for identifying the source of error when unexpected results are obtained in experiments involving Guanabenz.
Steps:
-
Confirm the Result: Repeat the experiment under the exact same conditions to ensure the result is reproducible and not due to a one-time error.
-
Review the Protocol: Meticulously review the entire experimental protocol for any deviations, miscalculations, or procedural errors.
-
Check Reagents and Equipment:
-
Verify the identity, concentration, and stability of the this compound stock solution.
-
Ensure all other reagents are within their expiration dates and were prepared correctly.
-
Confirm that all equipment (e.g., pipettes, balances, analytical instruments) is properly calibrated and functioning correctly.
-
-
Analyze Potential Interferences:
-
Chemical Interference: Review all compounds used in the experiment for potential chemical interactions with Guanabenz.
-
Biological Interference: Consider the biological system being used. Could there be unexpected metabolic pathways or receptor interactions in the specific cell line or animal model?
-
-
Consult Literature and Databases: Search for literature on similar unexpected findings or for newly reported interactions of Guanabenz.
-
Isolate Variables: Design a series of simplified experiments to test the effect of each component of the system individually. For example, test the effect of the vehicle alone, or the effect of Guanabenz in a simpler buffer system.
-
Seek External Consultation: Discuss the findings with colleagues or a technical support specialist with expertise in the area.
Mandatory Visualizations
Technical Support Center: Guanabenz Dosage in Liver-Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Guanabenz dosage in animal models with liver impairment.
Frequently Asked Questions (FAQs)
Q1: How is Guanabenz metabolized, and what is the impact of liver impairment on its pharmacokinetics?
Guanabenz is extensively metabolized by the liver. In cases of liver disease, the disposition of Guanabenz is altered. Studies in humans with alcohol-induced liver disease have shown that mean plasma concentrations of Guanabenz are higher compared to healthy subjects. This is likely due to a combination of increased bioavailability from reduced first-pass metabolism and decreased hepatic clearance. Consequently, in liver-impaired animal models, a standard dose of Guanabenz may lead to significantly higher plasma concentrations and potential toxicity. Therefore, careful dose adjustments are crucial.
Q2: What are the primary mechanisms of action of Guanabenz relevant to liver studies?
Guanabenz has two key mechanisms of action. First, it is a centrally acting alpha-2 adrenergic agonist, which leads to a decrease in sympathetic outflow and a reduction in blood pressure. Second, and of particular interest in liver injury models, Guanabenz can modulate the Integrated Stress Response (ISR) by inhibiting the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α). This action can protect cells from stress-induced apoptosis, a mechanism that has been shown to be protective in models of drug-induced liver injury.
Q3: Are there established animal models of liver impairment where Guanabenz has been studied?
Yes, Guanabenz has been investigated in rodent models of liver injury induced by toxins such as acetaminophen (APAP) and lipopolysaccharide (LPS) in combination with D-galactosamine (D-galN). These models are well-established for studying drug-induced liver injury and the inflammatory responses associated with liver damage.
Q4: What is the rationale for using Guanabenz in models of acetaminophen (APAP)-induced liver toxicity?
APAP overdose is a common cause of acute liver failure, and its toxicity is mediated by the formation of a reactive metabolite that causes oxidative stress and hepatocellular necrosis. Guanabenz has been shown to be protective in this model by attenuating endoplasmic reticulum (ER) stress and oxidative stress, thereby reducing liver enzyme elevation and necrosis.
Q5: How does Guanabenz show protective effects in the D-galactosamine/LPS-induced liver injury model?
The D-galN/LPS model induces a strong inflammatory response in the liver, leading to apoptosis and necrosis. Guanabenz has been demonstrated to protect against this form of liver damage by enhancing the production of the anti-inflammatory cytokine IL-10 and inhibiting the production of the pro-inflammatory cytokine TNF-α. This effect is linked to its ability to enhance eIF2α phosphorylation.
Troubleshooting Guide
Issue: Unexpectedly high mortality or severe adverse effects are observed in liver-impaired animals after Guanabenz administration.
-
Possible Cause: The Guanabenz dose is too high for the degree of liver impairment. Reduced hepatic clearance leads to drug accumulation and toxicity.
-
Solution:
-
Reduce the Dose: Start with a significantly lower dose than what is used in healthy animals. A 50% reduction is a conservative starting point, with further titration based on pilot studies.
-
Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the clearance and exposure (AUC) of Guanabenz in your specific liver impairment model compared to healthy controls.
-
Monitor Vital Signs: Closely monitor the animals for signs of toxicity, such as excessive sedation, hypotension, or respiratory distress, which are known side effects of alpha-2 adrenergic agonists.
-
Issue: No therapeutic or protective effect of Guanabenz is observed in the liver injury model.
-
Possible Cause 1: The dose of Guanabenz is too low to achieve a therapeutic concentration at the target site.
-
Solution 1:
-
Dose-Response Study: Perform a dose-escalation study in the liver-impaired model to identify a dose that provides a therapeutic effect without causing significant toxicity.
-
Route of Administration: Ensure the route of administration (e.g., intraperitoneal, oral) is appropriate for achieving adequate bioavailability in the context of potential gastrointestinal changes in liver disease models.
-
-
Possible Cause 2: The timing of Guanabenz administration is not optimal in relation to the induction of liver injury.
-
Solution 2:
-
Vary Administration Time: Test different administration time points (e.g., pre-treatment, co-administration, or post-treatment) relative to the liver injury-inducing agent. For instance, in APAP-induced injury models, post-treatment with Guanabenz has shown efficacy.
-
Issue: Inconsistent results are observed across animals in the same experimental group.
-
Possible Cause: Variability in the degree of liver impairment among the animals.
-
Solution:
-
Standardize Injury Model: Ensure the method for inducing liver injury is highly standardized to minimize variability.
-
Baseline Liver Function: Measure baseline liver function markers (e.g., ALT, AST, bilirubin) before Guanabenz administration to stratify animals or to use as a covariate in the statistical analysis.
-
Quantitative Data Summary
Table 1: Guanabenz Dosage in Animal Models of Liver Injury
| Animal Model | Species | Liver Injury Inducer | Guanabenz Dose | Route of Administration | Observed Effect | Reference |
| Acute Liver Injury | Mouse | Acetaminophen (APAP) | 10 mg/kg | Intraperitoneal (i.p.) | Prevention of liver enzyme elevation and toxicity | |
| Endotoxemia | Mouse | D-galactosamine/LPS | 2 mg/kg | Intraperitoneal (i.p.) | Increased survival, reduced liver damage | |
| Fatty Liver Disease | Mouse | High-Fat Diet | 4 and 8 mg/day (in divided doses) | Oral | Dose-dependent inhibition of hepatic lipid accumulation |
Table 2: Pharmacokinetic Parameters of Guanabenz in Healthy vs. Liver-Impaired Humans (for reference)
| Parameter | Healthy Volunteers | Patients with Liver Disease | Fold Change | Reference |
| Oral-Dose Clearance | 11 L/h/kg | 2 L/h/kg | ~5.5-fold decrease | |
| Terminal-Phase Volume of Distribution | 71 L/kg | 20 L/kg | ~3.5-fold decrease | |
| Plasma Half-Life | 4.3 h | 6.4 h | ~1.5-fold increase | |
| Unbound Fraction in Plasma | 10.5% | 12.7% | ~1.2-fold increase |
Experimental Protocols
Protocol 1: Acetaminophen (APAP)-Induced Liver Injury in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Fasting: Fast mice overnight (approximately 12-15 hours) before APAP administration to deplete glutathione stores, which sensitizes them to APAP toxicity.
-
APAP Administration: Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-400 mg/kg. APAP should be dissolved in warm sterile saline.
-
Guanabenz Administration: Dissolve Guanabenz in a suitable vehicle (e.g., saline). Administer Guanabenz via i.p. injection at the desired dose (e.g., 10 mg/kg) at a specified time relative to APAP administration (e.g., 30 minutes before or up to 6 hours after).
-
Monitoring and Sample Collection: Monitor animals for clinical signs of toxicity. At a predetermined endpoint (e.g., 24 hours post-APAP), collect blood for serum biochemistry (ALT, AST) and euthanize the animals to collect liver tissue for histology and molecular analysis.
Protocol 2: D-galactosamine (D-galN)/Lipopolysaccharide (LPS)-Induced Liver Injury in Mice
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Sensitization: Administer D-galN (e.g., 700 mg/kg) via i.p. injection to sensitize the mice to the effects of LPS.
-
LPS Administration: 30 minutes after D-galN injection, administer a low dose of LPS (e.g., 10 µg/kg) via i.p. injection to induce liver injury.
-
Guanabenz Administration: Administer Guanabenz (e.g., 2 mg/kg, i.p.) 1 hour before the LPS challenge.
-
Monitoring and Sample Collection: Monitor survival rates. At a specified time point (e.g., 6-8 hours post-LPS), collect blood and liver tissue for analysis of inflammatory cytokines, liver enzymes, and histology.
Signaling Pathway and Workflow Diagrams
Caption: Guanabenz action on the eIF2α signaling pathway.
Caption: Workflow for Guanabenz studies in liver-impaired models.
Caption: Guanabenz PK/PD relationship in liver impairment.
Validation & Comparative
Cross-Validation of Guanabenz Efficacy in ALS Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guanabenz, an alpha-2 adrenergic agonist previously used as an antihypertensive medication, has garnered attention in the field of amyotrophic lateral sclerosis (ALS) research due to its potential neuroprotective effects. Its mechanism of action is linked to the modulation of the Unfolded Protein Response (UPR), a cellular stress pathway implicated in the pathogenesis of ALS. This guide provides a comparative analysis of Guanabenz's efficacy across different preclinical ALS models, presenting supporting experimental data, detailed methodologies, and a visual representation of its mechanism of action.
Efficacy of Guanabenz in ALS Mouse Models: A Tale of Conflicting Results
The majority of preclinical research on Guanabenz for ALS has been conducted in the SOD1-G93A mouse model, which overexpresses a mutant form of the human superoxide dismutase 1 (SOD1) gene, a known cause of familial ALS. However, the results from these studies have been inconsistent, highlighting the critical importance of experimental design and methodology in preclinical drug testing.
Below is a summary of key studies that have investigated the efficacy of Guanabenz in the SOD1-G93A mouse model, showcasing the divergent outcomes.
| Study (Lead Author, Year) | Mouse Model | Dosage and Administration | Key Findings |
| Wang, et al. (2014) | SOD1-G93A (female) | 4 mg/kg, intraperitoneal (i.p.) injection, every other day | Beneficial: Significantly delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss. |
| Jiang, et al. (2014) | SOD1-G93A | Not specified in readily available abstracts | Beneficial: Ameliorated disease progression. |
| Vieira, et al. (2015) | SOD1-G93A (male and female) | 4.5 mg/kg/day via continuous subcutaneous infusion (osmotic pump) AND 4.0 mg/kg every other day (i.p.) | Deleterious: Accelerated disease progression, particularly in male mice. |
The conflicting results between these studies underscore the nuanced effects of Guanabenz and the sensitivity of preclinical outcomes to experimental parameters. The study by Vieira and colleagues, which reported a negative outcome, utilized a continuous infusion method, suggesting that the pharmacokinetics of drug delivery may play a crucial role in its therapeutic or toxic effects. In contrast, studies reporting positive outcomes used intermittent intraperitoneal injections.
Cross-Validation in Other ALS Models
While the SOD1-G93A model has been the primary workhorse for preclinical ALS research, the genetic landscape of ALS is diverse. Cross-validation of therapeutic candidates in models representing other genetic forms of ALS, such as those with TDP-43 or C9orf72 mutations, is crucial.
To date, there is a paucity of published data on the efficacy of Guanabenz in mammalian models of TDP-43 or C9orf72 proteinopathies. However, studies in non-mammalian models have shown some promise. In C. elegans and Danio rerio (zebrafish) models of TDP-43 pathology, Guanabenz has been reported to reduce paralysis and neurodegeneration. These findings provide a rationale for further investigation in mammalian models of TDP-43-related ALS.
Mechanism of Action: Targeting the Unfolded Protein Response
The therapeutic rationale for Guanabenz in ALS stems from its ability to modulate the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a common pathological feature in ALS.
A key event in the UPR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a transient shutdown of protein translation, reducing the load of newly synthesized proteins entering the ER. Guanabenz is thought to prolong this protective state by inhibiting the GADD34/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. By sustaining eIF2α phosphorylation, Guanabenz may allow cells more time to clear misfolded proteins and restore homeostasis.
Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of preclinical studies. Below are generalized methodologies based on the reviewed literature for in vivo and in vitro experiments with Guanabenz.
In Vivo Efficacy Study in SOD1-G93A Mice
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J). Both male and female mice should be used and analyzed separately due to known sex-based differences in disease progression in this model.
-
Drug Preparation: Guanabenz acetate is dissolved in a vehicle such as 5% glucose solution or a mixture of polyethylene glycol and water.
-
Dosing and Administration:
-
Intermittent Intraperitoneal (i.p.) Injection: Guanabenz is administered at a dose of 4 mg/kg every other day, starting at a presymptomatic age (e.g., 40-50 days of age).
-
Continuous Subcutaneous Infusion: An osmotic pump is surgically implanted to deliver a continuous dose of Guanabenz (e.g., 4.5 mg/kg/day).
-
-
Outcome Measures:
-
Disease Onset: Defined as the age at which mice show signs of motor impairment (e.g., tremor, hindlimb weakness) as assessed by standardized scoring systems.
-
Motor Performance: Assessed weekly using tests such as the rotarod test to measure motor coordination and endurance.
-
Body Weight: Monitored regularly as a general health indicator and a marker of disease progression.
-
Survival: Defined as the age at which mice reach a humane endpoint (e.g., inability to right themselves within 30 seconds).
-
Histopathology: At the study endpoint, spinal cord tissue is collected for immunohistochemical analysis of motor neuron counts and markers of cellular stress.
-
In Vitro Cellular Stress Assay
-
Cell Culture: Primary fibroblasts or neuronal cell lines (e.g., NSC-34) are cultured. Cells may be derived from SOD1-G93A transgenic animals or transfected to express mutant SOD1.
-
Induction of ER Stress: Cells are treated with an ER stress-inducing agent, such as tunicamycin (an inhibitor of N-linked glycosylation).
-
Guanabenz Treatment: Cells are co-treated with varying concentrations of Guanabenz.
-
Cell Viability Assay: Cell viability is assessed using methods such as the MTT or WST-1 assay, which measure mitochondrial metabolic activity.
-
Western Blot Analysis: Protein lysates are collected to analyze the levels of key UPR markers, including total and phosphorylated eIF2α, ATF4, and CHOP.
Conclusion and Future Directions
The preclinical data for Guanabenz in ALS models presents a complex picture. While there is a clear mechanistic rationale for its use in targeting the UPR, the conflicting results in the SOD1-G93A mouse model highlight the challenges of translating promising mechanisms into consistent in vivo efficacy. The discrepancies in outcomes are likely influenced by experimental variables such as the route of drug administration and the specific mouse strain used.
For drug development professionals, these findings underscore the necessity of comprehensive preclinical testing, including pharmacokinetic and pharmacodynamic studies, to optimize dosing and administration regimens. For researchers and scientists, the conflicting data opens up new avenues of investigation into the precise molecular consequences of sustained versus intermittent UPR modulation in the context of motor neuron degeneration.
Future research should prioritize the evaluation of Guanabenz and its analogues, which may have a more favorable side-effect profile, in a wider range of ALS models, including those based on TDP-43 and C9orf72 mutations. A deeper understanding of how Guanabenz interacts with different underlying disease pathologies will be essential to determine its true therapeutic potential for ALS.
A Comparative Analysis of Guanabenz and Riluzole in Preclinical ALS Models
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. The current therapeutic landscape offers limited options, with Riluzole being one of the few approved treatments, offering a modest survival benefit. This has spurred research into alternative and complementary therapeutic strategies. One such candidate that has garnered interest is Guanabenz, an alpha-2 adrenergic agonist with a distinct mechanism of action. This guide provides a comparative analysis of Guanabenz and Riluzole, focusing on their performance in preclinical ALS models, their underlying mechanisms, and the experimental protocols used to evaluate their efficacy.
Mechanisms of Action: A Tale of Two Pathways
Riluzole and Guanabenz exert their neuroprotective effects through distinct cellular pathways. Riluzole primarily targets glutamate excitotoxicity, a well-established pathological mechanism in ALS. In contrast, Guanabenz modulates the integrated stress response (ISR), a cellular pathway activated by various stressors, including the accumulation of misfolded proteins, which is another hallmark of ALS.
Riluzole's Anti-Excitotoxic Action:
Riluzole's neuroprotective effects are attributed to its ability to:
-
Inhibit the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system.
-
Block voltage-gated sodium channels, which reduces neuronal hyperexcitability.
-
Indirectly antagonize N-methyl-D-aspartate (NMDA) and kainate receptors, further dampening glutamatergic signaling.
By mitigating excessive glutamate signaling, Riluzole protects motor neurons from excitotoxic cell death.
Guanabenz and the Integrated Stress Response:
Guanabenz's therapeutic potential in ALS stems from its role in modulating the ISR. Its key mechanism involves:
-
Inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α (P-eIF2α) leads to a global reduction in protein translation, thereby alleviating the burden of misfolded proteins on the endoplasmic reticulum (ER).
-
This sustained phosphorylation of eIF2α is achieved by Guanabenz selectively inhibiting the GADD34-containing phosphatase complex (a regulatory subunit of protein phosphatase 1).
By enhancing this adaptive cellular stress response, Guanabenz aims to restore protein homeostasis and promote motor neuron survival.
Preclinical Efficacy in ALS Models: A Comparative Overview
Both Guanabenz and Riluzole have been evaluated in various preclinical models of ALS, most notably in transgenic mice expressing mutant forms of superoxide dismutase 1 (SOD1), a common genetic cause of familial ALS. The results, however, present a complex picture, particularly for Guanabenz.
| Parameter | Guanabenz in SOD1 G93A Mice | Riluzole in SOD1 G93A Mice |
| Disease Onset | Delayed onset reported in some studies. | No significant delay in disease onset. |
| Motor Performance | Improved motor performance observed in some studies. | No significant impact on the decline of motor performance in some studies. |
| Lifespan | Extended lifespan reported in some studies, while others report accelerated disease progression and shortened lifespan. | Modest extension of survival. Some studies report no significant benefit on lifespan. |
| Motor Neuron Survival | Attenuated motor neuron loss. | Protective effects on motor neurons from glutamate-induced excitotoxicity. |
It is crucial to note the conflicting reports regarding Guanabenz's efficacy in SOD1 mice, with some studies demonstrating beneficial effects while others show detrimental outcomes. This highlights the complexity of translating preclinical findings and the need for further investigation into optimal dosing and treatment paradigms.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action of Guanabenz and Riluzole, the following signaling pathway diagrams are provided.
Caption: Guanabenz modulates the Integrated Stress Response by inhibiting the dephosphorylation of eIF2α.
A Comparative Guide to Guanabenz and Other Alpha-2 Adrenergic Agonists in Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of guanabenz with other alpha-2 adrenergic agonists, namely clonidine, methyldopa, and guanfacine, in the management of hypertension. The information is supported by data from clinical trials and preclinical pharmacological studies to offer an objective overview for research and drug development purposes.
Mechanism of Action: Alpha-2 Adrenergic Agonists
Guanabenz and its counterparts exert their antihypertensive effects primarily through their action as central alpha-2 adrenergic agonists. By stimulating these receptors in the brainstem, they decrease sympathetic outflow from the central nervous system to the heart, kidneys, and peripheral vasculature. This leads to a reduction in peripheral vascular resistance, a slight decrease in heart rate, and consequently, a lowering of both systolic and diastolic blood pressure.
Signaling Pathway of Alpha-2 Adrenergic Agonists
The activation of alpha-2 adrenergic receptors by agonists like guanabenz initiates a G-protein-mediated signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the modulation of downstream effectors, leading to a decrease in neurotransmitter release and the subsequent reduction in sympathetic tone.
Efficacy Comparison: Guanabenz vs. Clonidine and Methyldopa
Clinical trials have directly compared the antihypertensive efficacy of guanabenz with clonidine and methyldopa. The data from these studies are summarized below.
Quantitative Data Summary
| Comparison | Drug | Mean Blood Pressure Reduction (Supine Diastolic) | Clinically Significant Response Rate | Reference |
| Guanabenz vs. Clonidine | Guanabenz | 15 mmHg (from 103 mmHg) | 85% | |
| Clonidine | 13 mmHg (from 101 mmHg) | 83% | ||
| Guanabenz vs. Methyldopa | Guanabenz | 11 mmHg (from 102 mmHg) | 76% (at 6 months), 82% (at 12 months) | |
| Methyldopa | 9 mmHg (from 101 mmHg) | 63% (at 6 months), 60% (at 12 months) |
Note: The blood pressure reductions are mean values and individual responses may vary.
Adverse Effects Profile
| Adverse Effect | Guanabenz | Clonidine | Methyldopa | References |
| Drowsiness | Common (up to 35%) | Similar to Guanabenz | Common (37%) | |
| Dry Mouth | Common (up to 37%), higher incidence than methyldopa | Similar to Guanabenz | Common | |
| Dizziness | 6% | Similar to Guanabenz | - | |
| Weakness | 6% | Similar to Guanabenz | - | |
| Fluid Retention | Not associated | - | Significantly more frequent than guanabenz | |
| Discontinuation due to side effects | 21% | - | 0% |
Guanabenz vs. Guanfacine: An Indirect Comparison
| Parameter | Guanabenz | Guanfacine | Reference |
| Alpha-2 Adrenoceptor Agonism | Potent agonist | Potent agonist | |
| Alpha-1 Adrenoceptor Action | Antagonistic | Agonistic | |
| Selectivity for Alpha-2A vs 5-HT1A receptors | 22- to 31-fold | 22- to 31-fold |
In vitro studies on isolated smooth muscles indicate that both guanabenz and guanfacine are potent agonists at presynaptic alpha-2 adrenoceptors. A key difference lies in their action on postsynaptic alpha-1 adrenoceptors, where guanabenz exhibits antagonistic properties, while guanfacine acts as an agonist. Both drugs show intermediate selectivity for alpha-2A adrenoceptors over 5-HT1A receptors. Guanfacine is noted to be more selective for the alpha-2A adrenergic receptor subtype compared to clonidine.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the typical experimental protocols used.
Double-Blind, Randomized, Comparative Trial (Guanabenz vs. Clonidine)
A multicenter, double-blind, randomized trial was conducted to compare the safety and efficacy of guanabenz and clonidine in hypertensive patients.
Methodology:
-
Patient Selection: 188 hypertensive patients were enrolled in the study.
-
Randomization: Patients were randomly assigned to receive either guanabenz or clonidine in a double-blind fashion.
-
Treatment: The treatment period lasted for 6 months, with medication administered twice daily.
-
Data Collection: Supine diastolic blood pressure was the primary efficacy endpoint. Adverse effects were also recorded throughout the trial.
-
Blinding: Both the patients and the investigators were unaware of the treatment assignments to prevent bias.
Double-Blind, Crossover Trial (Guanabenz vs. Methyldopa)
A double-blind, crossover study was designed to evaluate the antihypertensive efficacy and safety of guanabenz versus methyldopa.
Unveiling the Anti-Prion Potential of Guanabenz Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-prion activity of Guanabenz and its derivatives, supported by experimental data and detailed methodologies. Guanabenz, a long-approved antihypertensive drug, has emerged as a promising candidate for the treatment of fatal neurodegenerative prion diseases. Its anti-prion mechanism, independent of its known α2-adrenergic receptor agonistic activity, has paved the way for the development of derivatives with enhanced therapeutic profiles.
The anti-prion properties of Guanabenz are attributed to its ability to modulate cellular stress responses, specifically by inhibiting the Protein Folding Activity of the Ribosome (PFAR) and enhancing the Unfolded Protein Response (UPR). This guide delves into the structure-activity relationship of Guanabenz derivatives, presenting key quantitative data, experimental protocols, and visual representations of the underlying molecular pathways and screening workflows.
Comparative Anti-Prion Activity of Guanabenz Derivatives
A structure-activity relationship study focused on modifying the chlorine positions on the benzene moiety and the guanidine group of Guanabenz has identified derivatives with potent anti-prion activity but devoid of the α2-adrenergic receptor agonism responsible for its antihypertensive effects. This is a significant step towards developing safer and more targeted anti-prion therapeutics.
| Compound | Description | Anti-Prion Activity (IC50 in MovS6 cells) | α2-Adrenergic Receptor Agonistic Activity | Reference |
| Guanabenz (GA) | Parent Compound | 12.5 ± 2.7 μM | Yes | |
| Derivative 6 | Modified Guanidine Group | 2.8 ± 1.3 μM | No | |
| Derivative 7 | Modified Guanidine Group | 1.1 ± 0.5 μM | No | |
| PSI 136 | Monochloro Derivative | Inactive | Not specified | |
| GAi | Fluoro Derivative | Inactive | Not specified | |
| PSI 137 | Bromo Derivative | Inactive | Not specified | |
| GAh | Trichloro Derivative | More active than GA | Not specified |
Experimental Protocols
The validation of the anti-prion activity of Guanabenz and its derivatives has been conducted through a series of robust experimental assays, progressing from high-throughput yeast-based screening to mammalian cell culture and in vivo mouse models.
Yeast-Based Anti-Prion Screening Assay
This assay provides a rapid and safe method for initial high-throughput screening of potential anti-prion compounds. It utilizes yeast strains harboring specific prion markers, such as [PSI+], which results in a color change in the colonies when the prion is eliminated.
Methodology:
-
Strain Preparation: A yeast strain carrying the [PSI+] prion and an ade1-14 mutation is used. [PSI+] cells form white colonies, while [psi-] cells form red colonies on a rich medium.
-
Plating: The yeast strain is plated on a solid rich medium (YPD).
-
Compound Application: Sterile filter paper discs are placed on the agar surface, and a solution of the test compound (e.g., Guanabenz or its derivatives) is applied to each disc.
-
Incubation: Plates are incubated at 25-30°C for 2-3 days.
-
Observation: The formation of a red halo of colonies around the filter disc indicates that the compound has "cured" the yeast of the [PSI+] prion, signifying anti-prion activity.
MovS6 Cell-Based PrPSc Clearance Assay
This assay assesses the ability of compounds to clear the pathogenic, protease-resistant form of the prion protein (PrPSc) in a mammalian cell line chronically infected with prions.
Methodology:
-
Cell Culture: MovS6 cells, a murine cell line susceptible to scrapie infection, are chronically infected with a prion strain (e.g., 127S).
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds for a period of 6 days.
-
Cell Lysis: After treatment, the cells are harvested and lysed.
-
Proteinase K Digestion: A portion of the cell lysate is treated with Proteinase K (PK) to digest the normal cellular prion protein (PrPC), leaving the PK-resistant PrPSc intact.
-
Western Blotting: Both PK-treated and untreated lysates are subjected to SDS-PAGE and Western blotting using an anti-PrP antibody.
-
Analysis: A reduction in the PrPSc signal in the treated samples compared to the untreated controls indicates that the compound promotes PrPSc clearance.
In Vivo Mouse Model for Prion Disease
This model evaluates the efficacy of anti-prion compounds in a living organism, providing crucial data on toxicity, pharmacokinetics, and overall therapeutic potential.
Methodology:
-
Animal Model: Transgenic mice overexpressing a specific prion protein (e.g., ovine PrP in tg338 mice) are used.
-
Infection: The mice are inoculated with a prion strain (e.g., scrapie strain 127S), typically via intraperitoneal or intracerebral injection.
-
Compound Administration: Treatment with the test compound (e.g., Guanabenz) is initiated at a predetermined time point post-infection and administered through a suitable route (e.g., intraperitoneal injection or in drinking water).
-
Monitoring: The mice are monitored for the onset of clinical signs of prion disease, and their survival time is recorded.
-
Pathological Analysis: After euthanasia, brain and spleen tissues are collected for the analysis of PrPSc accumulation and spongiform changes.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in validating Guanabenz derivatives, the following diagrams illustrate the key signaling pathways and the experimental workflow.
A Head-to-Head Comparison of Guanabenz and Sertraline: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of Guanabenz and Sertraline for researchers, scientists, and drug development professionals. While both are small molecule drugs, they possess distinct mechanisms of action and are indicated for different therapeutic areas. This comparison focuses on their pharmacological profiles, supported by experimental data.
Overview and Core Properties
Guanabenz is a centrally acting alpha-2 adrenergic agonist primarily used for the treatment of hypertension.[1][2][3] In contrast, Sertraline is a selective serotonin reuptake inhibitor (SSRI) indicated for major depressive disorder, obsessive-compulsive disorder, panic disorder, and other psychiatric conditions.[4][5][6]
| Property | Guanabenz | Sertraline |
| Drug Class | Centrally acting alpha-2 adrenergic agonist[1][7] | Selective Serotonin Reuptake Inhibitor (SSRI)[4][5] |
| Primary Indication | Hypertension[1][3][8] | Major Depressive Disorder, Anxiety Disorders[4][5][6] |
| Molecular Formula | C8H8Cl2N4[9] | C17H17Cl2N[5] |
| Molar Mass | 231.08 g·mol−1[9] | 306.23 g·mol−1 |
Mechanism of Action and Signaling Pathways
The primary mechanisms of action for Guanabenz and Sertraline are fundamentally different, targeting distinct neurotransmitter systems and intracellular signaling cascades.
Guanabenz: Alpha-2 Adrenergic Agonism and PERK Pathway Modulation
Guanabenz's antihypertensive effect is mediated by its agonistic activity at alpha-2 adrenergic receptors in the brainstem.[1][2][7] This stimulation leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][2]
More recently, research has uncovered a secondary mechanism of action for Guanabenz involving the modulation of the unfolded protein response (UPR). Specifically, Guanabenz can enhance the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) by inhibiting the GADD34-PP1c complex, which is responsible for its dephosphorylation.[10][11][12] This leads to a transient reduction in global protein synthesis, which can be protective under conditions of cellular stress. This has led to investigations into its potential neuroprotective effects.[13]
Sertraline: Selective Serotonin Transporter Inhibition
Sertraline's therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane.[4][5][14] By blocking SERT, Sertraline prevents the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[4][15] This enhancement of serotonergic neurotransmission is believed to be the underlying mechanism for its antidepressant and anxiolytic effects.[4][16]
Sertraline exhibits weak effects on norepinephrine and dopamine transporters.[17] Further research has also indicated that Sertraline can modulate other signaling pathways, including the AMPK-mTOR pathway, which is involved in autophagy, and the MAPK pathway.[18][19]
Pharmacokinetics
The pharmacokinetic profiles of Guanabenz and Sertraline differ significantly, influencing their dosing and clinical application.
| Parameter | Guanabenz | Sertraline |
| Bioavailability | ~75%[2][8] | ~44%[4][5] |
| Protein Binding | 90%[2][9] | 98.5%[5] |
| Metabolism | Hepatic[2] | Primarily hepatic via N-demethylation (CYP2B6, CYP2C19, CYP3A4)[4][5][20] |
| Metabolites | Guanoxabenz | Desmethylsertraline (less active)[4][5] |
| Elimination Half-life | ~6 hours[2][8][9] | ~26 hours[4][5] |
| Excretion | Primarily urine (<1% unchanged)[8] | Urine (40-45%), Feces (40-45%)[5] |
Adverse Effects
The side effect profiles of Guanabenz and Sertraline are consistent with their respective mechanisms of action.
| Common Adverse Effects | Guanabenz | Sertraline |
| Neurological | Drowsiness, dizziness, headache, weakness[3][9][21] | Headache, insomnia, somnolence[5][17] |
| Gastrointestinal | Dry mouth[3][9][21] | Nausea, diarrhea, dry mouth[5] |
| Cardiovascular | Bradycardia, orthostatic hypotension (less common)[22][23] | Palpitations (less common) |
| Sexual | Decreased sexual ability[3] | Sexual dysfunction[5][6] |
| Other |
Experimental Protocols
Detailed experimental methodologies for key assays are crucial for understanding the data supporting the mechanisms of these drugs.
Experimental Workflow: Assessing PERK Pathway Activation by Guanabenz
A common method to assess Guanabenz's effect on the PERK pathway is through Western blotting for phosphorylated eIF2α.
Protocol:
-
Cell Culture: 3T3 fibroblasts are cultured in appropriate media.[12]
-
Treatment: Cells are treated with varying concentrations of Guanabenz (e.g., 5 µM, 10 µM) or a vehicle control for a specified time (e.g., 8 hours).[12]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Western Blot: The membrane is incubated with primary antibodies specific for phosphorylated eIF2α (p-eIF2α) and total eIF2α, followed by secondary antibodies.[12]
-
Detection and Quantification: The protein bands are visualized and quantified to determine the relative levels of p-eIF2α to total eIF2α.[12]
Experimental Workflow: Measuring SERT Inhibition by Sertraline
The inhibitory effect of Sertraline on the serotonin transporter can be quantified using radioligand binding assays or synaptosomal uptake assays.
Protocol:
-
Synaptosome Preparation: Synaptosomes, which are isolated presynaptic terminals, are prepared from brain tissue (e.g., rat brain).
-
Incubation: The synaptosomes are incubated with radiolabeled serotonin ([3H]5-HT) in the presence of varying concentrations of Sertraline or a vehicle control.
-
Termination and Filtration: The uptake of [3H]5-HT is terminated, and the synaptosomes are rapidly filtered to separate them from the incubation medium.
-
Scintillation Counting: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]5-HT uptake at each Sertraline concentration is calculated, and the data are used to determine the half-maximal inhibitory concentration (IC50) of Sertraline for SERT.
Conclusion
Guanabenz and Sertraline are pharmacologically distinct compounds with well-defined primary mechanisms of action. Guanabenz's role as a centrally acting alpha-2 adrenergic agonist and its more recently discovered effects on the PERK pathway make it a subject of interest beyond its antihypertensive indication. Sertraline remains a cornerstone in the treatment of depressive and anxiety disorders due to its selective inhibition of the serotonin transporter. This guide provides a foundational comparison of their properties, supported by experimental data, to aid researchers in their respective fields of study.
References
- 1. Articles [globalrx.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Guanabenz: MedlinePlus Drug Information [medlineplus.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sertraline - Wikipedia [en.wikipedia.org]
- 6. Sertraline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. Guanabenz - Wikipedia [en.wikipedia.org]
- 10. The PERK-Dependent Molecular Mechanisms as a Novel Therapeutic Target for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guanabenz Interferes with ER Stress and Exerts Protective Effects in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 14. Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 16. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 17. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 18. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Guanabenz: Blood Pressure Uses, Side Effects, & Dosage [medicinenet.com]
- 22. Guanabenz: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 23. Guanabenz Side Effects: Common, Severe, Long Term [drugs.com]
Replicating Neuroprotection: A Comparative Guide to Guanabenz and its Alternatives
For researchers and drug development professionals navigating the complex landscape of neuroprotective compounds, this guide offers an objective comparison of Guanabenz and its alternatives. We delve into the published findings, presenting quantitative data, detailed experimental protocols, and a clear visualization of the underlying signaling pathways to aid in the replication and extension of these crucial studies.
Introduction to Guanabenz and the Integrated Stress Response
Guanabenz, a centrally acting alpha-2 adrenergic agonist historically used as an antihypertensive medication, has garnered significant interest for its neuroprotective properties. Its mechanism of action is primarily attributed to its ability to modulate the Integrated Stress Response (ISR), a fundamental cellular pathway activated by various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.
The ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, it paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in stress resolution. Guanabenz is thought to prolong the phosphorylated state of eIF2α by inhibiting the GADD34-PP1 phosphatase complex, thereby enhancing the adaptive aspects of the ISR.
Comparative Analysis of Neuroprotective Efficacy
This guide focuses on comparing Guanabenz with two key alternatives:
-
Sephin1: A Guanabenz analog designed to lack α2-adrenergic activity, thereby reducing the side effects associated with the parent compound, such as sedation and hypotension.
-
Salubrinal: Another small molecule that inhibits eIF2α dephosphorylation, but through a different mechanism and with a broader effect than Guanabenz.
In Vitro Neuroprotection Studies
In vitro models are crucial for dissecting the molecular mechanisms of neuroprotection. A common paradigm involves inducing ER stress in neuronal cell lines and assessing the protective effects of the compounds.
Table 1: Comparison of Guanabenz and Sephin1 in an In Vitro Excitotoxicity Model
| Compound | Concentration | Experimental Model | Stressor | Outcome Measure | Result | Citation |
| Guanabenz | 5 µM | Primary Cortical Neurons | NMDA (100 µM) | Neuronal Viability | Complete block of NMDA-induced neuronal death | |
| Sephin1 | 1, 5, 50 µM | Primary Cortical Neurons | NMDA (100 µM) | Neuronal Viability | Dose-dependent protection, with 5 µM and 50 µM showing complete block of NMDA-induced neuronal death | |
| Guanabenz | 5 µM | Primary Cortical Neurons | NMDA (100 µM) | Cytosolic Ca2+ Increase | Partial but significant reduction | |
| Sephin1 | 5, 50 µM | Primary Cortical Neurons | NMDA (100 µM) | Cytosolic Ca2+ Increase | Dose-dependent partial but significant reduction |
In Vivo Neuroprotection Studies: The SOD1 G93A Mouse Model of ALS
The SOD1 G93A transgenic mouse is a widely used model for amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease. However, studies using this model have yielded conflicting results regarding the efficacy of Guanabenz.
Table 2: Comparison of Guanabenz and Sephin1 in the SOD1 G93A Mouse Model of ALS
| Compound | Dosage | Administration Route | Key Findings | Citation |
| Guanabenz (Pro-neuroprotective findings) | 4 mg/kg, every other day | Intraperitoneal (i.p.) | Delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss in female mice. | |
| Guanabenz (Contradictory findings) | 4.5 mg/kg/day | Continuous subcutaneous infusion | Accelerated age of onset of paresis and shortened lifespan, particularly in male mice. | |
| Sephin1 | 5 mg/kg, once a day | Intraperitoneal (i.p.) | Improved motor neuron survival in the spinal cord. |
These conflicting findings highlight the critical importance of carefully considering experimental parameters such as sex, genetic background of the mice, and the route and timing of drug administration when designing and interpreting replication studies.
Signaling Pathways
The Integrated Stress Response (ISR) Pathway
The primary proposed mechanism of Guanabenz-mediated neuroprotection involves the modulation of the ISR.
Safety Operating Guide
Navigating the Safe Handling of Guanabenz Hydrochloride: A Comprehensive Guide
Essential safety protocols and operational plans for the laboratory use of Guanabenz hydrochloride, ensuring the protection of researchers and the integrity of experimental outcomes.
This compound is an orally active α-2-adrenoceptor agonist used in research for its antihypertensive effects and its role in interfering with ER stress-signaling.[1] While some safety data sheets (SDS) classify the substance as non-hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Given the conflicting information, a cautious approach is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and emergency plans to ensure the safety of all laboratory personnel.
Hazard Identification and Quantitative Data
Adopting a conservative safety posture, the following hazard classifications should be considered when handling this compound.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
Table 2: Quantitative Toxicity Data
| Route | Type | Value | Species |
|---|
| Subcutaneous | LD50 | 100 mg/kg | Mouse |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial for minimizing exposure. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary line of defense, supplemented by the following personal gear.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile).[2][3] | Prevents skin contact. Due to a lack of specific permeation data, it is advisable to change gloves frequently or immediately if contamination is suspected. |
| Body Protection | A protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated and engineering controls are insufficient.[2][3] | Prevents inhalation of the compound. Work should be performed in a well-ventilated area or under a fume hood to minimize the need for respiratory protection.[2] |
Operational Plan: Standard Handling Protocol
Following a systematic workflow is essential for safety and procedural consistency. The diagram below outlines the key steps for handling this compound in a laboratory setting.
Detailed Steps:
-
Preparation : Before handling, ensure the designated area (preferably a chemical fume hood) is clean. Gather all necessary equipment, including the chemical, spatulas, weigh boats, solvents, and waste containers.
-
PPE : Don all required PPE as specified in Table 3.
-
Handling : Carefully weigh the solid compound. Avoid creating dust.[2] If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling : After completing the task, decontaminate all surfaces and equipment.
-
Disposal : Dispose of contaminated materials, including gloves and weigh boats, in a designated, sealed waste container for hazardous materials.[2]
-
De-gowning : Remove PPE in the correct order (e.g., outer gloves, gown, inner gloves, goggles) to prevent re-contamination.
-
Hygiene : Wash hands thoroughly with soap and water after removing PPE.[4]
Emergency Procedures: Spills and First Aid
Accidents require immediate and correct responses to mitigate harm.
Spill Response Plan
In the event of a spill, follow the procedure outlined below.
Spill Cleanup Method :
-
Evacuate non-essential personnel from the area.[2]
-
Ensure proper PPE is worn before entering the spill area.[2]
-
For solid spills, pick up the material mechanically, avoiding dust generation. For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[2]
-
Collect the contained material and place it into a suitable, sealed container for disposal.[2]
-
Clean the spill area thoroughly.
-
Prevent spillage from entering drains or water courses, as the material is very toxic to aquatic life.[2]
First Aid Measures
Table 4: First Aid Instructions for this compound Exposure
| Exposure Route | First Aid Instructions |
|---|---|
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][3] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[2] Promptly call a physician.[2] |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice.[2] Rinse mouth with water. Do NOT induce vomiting.[2] |
Storage and Disposal
Storage Conditions :
-
Store in a tightly sealed container in a cool, well-ventilated area.[2]
-
Recommended storage temperature is -20°C for the powder form.[2][5]
-
Keep away from direct sunlight and sources of ignition.[2]
Disposal Plan :
-
Disposal of this compound and its contaminated packaging must be done in accordance with all local, state, and federal regulations.[3][6]
-
Do not allow the product to enter sewers or waterways due to its high aquatic toxicity.[2]
-
Dispose of contents and containers at an approved waste disposal plant.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
